molecular formula C42H78NO8P B15549735 16:0(Alkyne)-18:1 PC

16:0(Alkyne)-18:1 PC

Cat. No.: B15549735
M. Wt: 756.0 g/mol
InChI Key: NDRAUXUDCINHQS-VYOBOKEXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16:0(Alkyne)-18:1 PC is a useful research compound. Its molecular formula is C42H78NO8P and its molecular weight is 756.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H78NO8P

Molecular Weight

756.0 g/mol

IUPAC Name

[(2R)-3-hexadec-15-ynoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h2,20-21,40H,6,8-19,22-39H2,1,3-5H3/b21-20-/t40-/m1/s1

InChI Key

NDRAUXUDCINHQS-VYOBOKEXSA-N

Origin of Product

United States

Foundational & Exploratory

16:0(Alkyne)-18:1 PC chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 16:0(Alkyne)-18:1 PC

Introduction

This compound, also known by its IUPAC name (2R)-3-(15-Hexadecynoyloxy)-2-[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate, is a synthetically modified phospholipid designed for advanced research in lipid biology and drug development.[] This molecule is an analog of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a major component of eukaryotic cell membranes. The key modification in this compound is the presence of a terminal alkyne group on the sn-1 acyl chain. This alkyne moiety serves as a bioorthogonal handle, enabling researchers to "click" it to azide-containing reporter molecules for visualization and quantification.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental protocols and its role in studying lipid metabolism.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a glycerol (B35011) backbone esterified at the sn-1 position with a 16-carbon fatty acid containing a terminal alkyne (1-hexdec-15-ynoyl) and at the sn-2 position with an 18-carbon monounsaturated fatty acid (oleoyl). The headgroup is a phosphocholine (B91661) moiety. This structure allows it to be processed by cellular enzymes in a manner similar to its natural counterparts.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name (2R)-3-(15-Hexadecynoyloxy)-2-[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate[]
Synonyms 1-hexdec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphocholine[][3]
CAS Number 1633800-00-6[3][4][5]
Molecular Formula C42H78NO8P[][4][5]
Molecular Weight 756.04 g/mol [][3]
Exact Mass 755.55[3]
Appearance Powder[][6]
Purity >99%[][3]
Storage Temperature -20°C[4][6][7]

Applications in Research

The primary application of this compound is as a chemical probe for studying lipid metabolism, trafficking, and interactions.[][] The terminal alkyne group allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[2][9]

Key research applications include:

  • Metabolic Labeling: Cells can be incubated with this compound, which is incorporated into cellular membranes and lipid droplets through endogenous metabolic pathways.[2][10]

  • Tracking Lipid Dynamics: By attaching a fluorescent azide (B81097) dye to the incorporated lipid, researchers can visualize the localization and movement of phosphatidylcholines within the cell.

  • Identifying Protein Interactions: "Clicking" a biotin-azide tag allows for the pull-down and identification of proteins that interact with phosphatidylcholine.

  • Studying Enzyme Activity: It can be used as a substrate in in vitro enzymatic assays to measure the activity of lipid-modifying enzymes like phospholipases and acyltransferases.[11]

Experimental Protocols

Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured mammalian cells with this compound.

  • Reagents:

    • This compound

    • Complete cell culture medium appropriate for the cell line

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • Dilute the stock solution in complete culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

    • Incubate the cells for a specified period (e.g., 4-24 hours) to allow for lipid uptake and incorporation.

    • After incubation, wash the cells with PBS to remove any unincorporated lipid.

    • The cells are now ready for downstream applications such as lipid extraction or fixation for click chemistry labeling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general method for attaching an azide-containing reporter molecule to the alkyne-labeled lipid in cell lysates or extracted lipids.[9]

  • Reagents:

    • Alkyne-labeled sample (e.g., cell lysate, extracted lipids)

    • Azide-reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

    • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)[9]

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[9]

    • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)[9]

  • Procedure:

    • To your alkyne-labeled sample, add the azide-reporter molecule.

    • Prepare the copper catalyst by pre-mixing CuSO4 and THPTA ligand.

    • Add the THPTA/CuSO4 solution to the reaction mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

    • The sample is now ready for downstream analysis (e.g., fluorescence microscopy, SDS-PAGE, or mass spectrometry).

Lipid Extraction

This protocol is based on a standard method for extracting lipids from cells for subsequent analysis.[2]

  • Reagents:

  • Procedure:

    • To a cell pellet or sample, add methanol containing internal standards.

    • Add MTBE and vortex thoroughly.

    • Add ammonium formate solution to induce phase separation.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper organic layer, which contains the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • The dried lipid extract can be stored at -80°C or reconstituted for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolic labeling experiment using this compound.

G cluster_workflow Experimental Workflow cluster_analysis Analysis Methods A 1. Cell Culture B 2. Metabolic Labeling with this compound A->B C 3. Cell Lysis or Lipid Extraction B->C D 4. Click Chemistry (CuAAC Reaction) C->D Add Azide Reporter (e.g., Fluorophore, Biotin) E 5. Analysis D->E Labeled Lipids F Fluorescence Microscopy E->F G Mass Spectrometry E->G H Western Blot (for Biotin) E->H

Caption: Workflow for metabolic labeling and detection of this compound.

Phosphatidylcholine Metabolism

This compound is incorporated into the cell's lipid network via the same pathways as natural phospholipids (B1166683). The two primary pathways for phosphatidylcholine (PC) synthesis are the Kennedy pathway and the Lands cycle.[12][13]

Caption: Simplified pathways of phosphatidylcholine (PC) synthesis and catabolism.

Conclusion

This compound is a powerful and versatile tool for researchers in lipidomics and cell biology. Its bioorthogonal alkyne handle, combined with the efficiency of click chemistry, provides a robust method for tracking the metabolism, localization, and interaction of one of the most abundant phospholipids in the cell. The protocols and pathways described in this guide offer a foundation for designing and executing sophisticated experiments to unravel the complex roles of phosphatidylcholine in health and disease.

References

An In-depth Technical Guide to Clickable Lipids for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids are a diverse and essential class of molecules that play critical roles in cellular structure, signaling, and energy storage. The dynamic nature of lipid metabolism and the complex interplay of different lipid species within cellular membranes and organelles present significant challenges to their study. Traditional methods, such as those employing radioactive isotopes, often have limitations in terms of safety, sensitivity, and spatial resolution. The advent of bioorthogonal chemistry, particularly the development of "clickable" lipids, has revolutionized our ability to probe the intricate world of lipid biology.[1][2][3]

This technical guide provides a comprehensive overview of the use of clickable lipids for metabolic labeling. These powerful tools are synthetic lipid analogues containing a small, bioorthogonal chemical handle—typically an alkyne or an azide (B81097) group.[3][4] These handles are chemically inert within the complex cellular environment but can be specifically and efficiently reacted with a complementary probe (e.g., a fluorescent dye or a biotin (B1667282) tag) through a "click" reaction.[3][5] This two-step approach allows for the sensitive and specific detection and visualization of lipids as they are metabolized and incorporated into various cellular structures.[3][4] This guide will delve into the core principles, experimental protocols, and diverse applications of this transformative technology.

Core Principles of Clickable Lipid Labeling

The foundation of this technique lies in the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The most commonly employed bioorthogonal reactions for lipid labeling are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an alkyne-modified lipid and an azide-containing reporter molecule. While highly effective, the copper catalyst can be toxic to living cells, making this method more suitable for fixed cells or in vitro assays.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) to react with an azide. The inherent ring strain of the cyclooctyne eliminates the need for a toxic catalyst, making it ideal for live-cell imaging and in vivo studies.[5]

  • Inverse Electron Demand Diels-Alder (IEDDA): This reaction offers very fast kinetics and is used for labeling in living cells.[7]

The general workflow for metabolic labeling with clickable lipids involves three key steps:

  • Incubation: Cells or organisms are incubated with a clickable lipid analogue, which is taken up and incorporated into various lipid species through the cell's natural metabolic pathways.

  • Lysis and/or Fixation (for CuAAC): For intracellular labeling with CuAAC, cells are typically fixed and permeabilized to allow entry of the click reaction components. For lipidomic analysis, cells are lysed.

  • Click Reaction and Detection: The incorporated clickable lipid is then reacted with a reporter molecule containing the complementary bioorthogonal handle. This reporter can be a fluorophore for imaging, a biotin tag for enrichment and proteomic studies, or a mass tag for mass spectrometry-based analysis.

Types of Clickable Lipid Probes and Their Applications

A growing library of clickable lipid analogues is available, enabling the study of various aspects of lipid metabolism and function.

Clickable Lipid Probe TypeExamplesKey Applications
Fatty Acid Analogues 17-Octadecynoic acid (17-ODYA), Alkyne-linoleic acid, Azido-fatty acidsStudying fatty acid metabolism, protein palmitoylation and myristoylation, tracking lipid droplet dynamics.[3][8][9][10]
Cholesterol Analogues Alkyne-cholesterolInvestigating cholesterol metabolism, trafficking, and localization in membranes.[11][12]
Headgroup-Modified Analogues Propargylcholine, Azidoethyl-choline, Clickable inositolProbing the biosynthesis and distribution of specific phospholipid classes like phosphatidylcholine and phosphatidylinositol.[3][13]
Glycerol-Based Probes Clickable monoacylglycerol (MAG) analogsGeneral labeling of glycerolipids to get a broad snapshot of lipid metabolism.[14]
Sphingolipid Probes Alkyne-containing sphingosine, Clickable sphingomyelinStudying sphingolipid metabolism, transport, and enzymatic activity.[7]
Lipid Peroxidation Probes Linoleamide alkyne (LAA)Detecting and quantifying lipid peroxidation-derived protein modifications.[15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of clickable lipid labeling experiments. Below are representative protocols for common applications.

Protocol 1: Metabolic Labeling of Cellular Lipids with Alkyne-Fatty Acids for Fluorescence Microscopy

This protocol describes the general procedure for labeling newly synthesized lipids in cultured cells using an alkyne-functionalized fatty acid, followed by fluorescent detection.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Alkyne-functionalized fatty acid (e.g., 17-Octadecynoic Acid, 17-ODYA)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click reaction cocktail:

    • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., TBTA)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of labeling.

  • Metabolic Labeling: The following day, remove the culture medium and replace it with fresh medium containing the alkyne-fatty acid (e.g., 25-100 µM 17-ODYA). The optimal concentration and incubation time (typically 4-24 hours) should be determined empirically for each cell type and experimental goal.

  • Cell Fixation: After incubation, wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail consists of 1-10 µM azide-fluorophore, 1 mM CuSO4, 50 mM sodium ascorbate, and 100 µM TBTA in PBS. Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips on microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: Detection of Protein Palmitoylation using a Clickable Fatty Acid Analogue

This protocol outlines the metabolic labeling of palmitoylated proteins and their subsequent detection by in-gel fluorescence.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 17-Octadecynoic acid (17-ODYA)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click reaction cocktail (as in Protocol 1, with an azide-fluorophore)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Metabolic Labeling: Culture cells in the presence of 17-ODYA (e.g., 50 µM) for 4-16 hours.[10]

  • Cell Lysis: Wash cells with PBS and lyse them in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Click Reaction: To a specific amount of protein lysate (e.g., 50 µg), add the click reaction cocktail. Incubate for 1 hour at room temperature.

  • Protein Precipitation (Optional): To concentrate the protein and remove excess reagents, precipitate the protein using a method like methanol/chloroform precipitation.

  • SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, heat, and resolve the proteins on an SDS-PAGE gel.

  • In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore to visualize the labeled palmitoylated proteins.

Data Presentation

Quantitative data from clickable lipid experiments is essential for comparative analysis.

ParameterTypical RangeCell Type/SystemReference
Alkyne Fatty Acid Concentration 50-300 µMHepatocytes[18]
Labeling Incubation Time 5-120 minutesHepatocytes[18]
PC Lipid Labeling Efficiency ~20% of total PC lipidsMammalian cells[3]
17-ODYA for Palmitoylation 50 µM for 4-16 hoursHuman cells[10]
Linoleamide Alkyne (LAA) Concentration 50 µM for 2 hoursBPAE cells[17]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Signaling Pathways and Experimental Workflows

MetabolicLabelingWorkflow cluster_cell Cellular Environment cluster_detection Detection ClickableLipid Clickable Lipid (e.g., Alkyne-FA) Metabolism Metabolic Incorporation ClickableLipid->Metabolism Uptake LabeledBiomolecule Labeled Lipid Species (e.g., Phospholipids, Triglycerides) Metabolism->LabeledBiomolecule Fixation Fixation & Permeabilization LabeledBiomolecule->Fixation ClickReaction Click Reaction (+ Azide-Reporter) Fixation->ClickReaction Analysis Downstream Analysis (Microscopy, MS, etc.) ClickReaction->Analysis PalmitoylationDetection cluster_cell Live Cell Labeling cluster_analysis Analysis AlkyneFA Alkyne-Fatty Acid (e.g., 17-ODYA) Palmitoylation Protein Palmitoylation AlkyneFA->Palmitoylation Metabolic activation LabeledProtein Palmitoylated Protein with Alkyne Tag Palmitoylation->LabeledProtein Lysis Cell Lysis LabeledProtein->Lysis ClickReaction Click Reaction (+ Azide-Fluorophore/Biotin) Lysis->ClickReaction Detection Detection ClickReaction->Detection Ingel In-gel Fluorescence Detection->Ingel Enrichment Affinity Enrichment (Streptavidin) Detection->Enrichment

References

Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction.[1] First described in 2002, this powerful transformation facilitates the rapid and efficient covalent bond formation between a terminal alkyne and an azide (B81097), yielding a stable 1,4-disubstituted 1,2,3-triazole.[2][3] Its remarkable efficiency, high regioselectivity, mild reaction conditions, and tolerance of a wide array of functional groups have cemented its status as an indispensable tool in drug discovery, bioconjugation, and materials science.[1] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires elevated temperatures and often produces a mixture of 1,4 and 1,5-regioisomers, the CuAAC reaction proceeds at room temperature to exclusively afford the 1,4-disubstituted product.

Core Mechanism: A Dinuclear Copper Pathway

While initial proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route. This mechanism explains the dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and the high fidelity of the CuAAC reaction.

The catalytic cycle can be described in the following steps:

  • Formation of Copper Acetylide: A copper(I) species first coordinates with the terminal alkyne to form a π-complex. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a weak base to form a copper acetylide intermediate.

  • Activation and Coordination: A second copper(I) atom coordinates to the copper acetylide, forming a dinuclear π,σ-bis(copper) acetylide complex. This complex then binds to the azide.

  • Cycloaddition: The azide attacks the activated alkyne within the dinuclear copper complex. This leads to the formation of a six-membered copper-triazolide ring intermediate. This is the key bond-forming step.

  • Protonolysis and Product Release: The copper-triazolide intermediate is then protonated, often by a molecule of the terminal alkyne, to release the 1,4-disubstituted 1,2,3-triazole product. This step regenerates the catalytically active copper species, allowing the cycle to continue.

CuAAC_Mechanism Dinuclear Catalytic Cycle of CuAAC cluster_cycle cluster_reactants A [Cu]⁺ + R¹-C≡CH B π,σ-Bis(copper) Acetylide [Cu₂(R¹-C≡C)]⁺ A->B + [Cu]⁺, -H⁺ C Azide Complex [Cu₂(R¹-C≡C)(R²-N₃)]⁺ B->C + R²-N₃ D Copper Triazolide Intermediate C->D Cycloaddition E 1,4-Triazole Product + [Cu]⁺ Catalyst D->E + H⁺ E->A Regeneration Alkyne R¹-C≡CH Azide R²-N₃

A simplified diagram of the dinuclear CuAAC catalytic cycle.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is consistently high across a wide range of substrates and conditions. Yields are often quantitative or near-quantitative.

Table 1: CuAAC Reaction Yields with Various Substrates and Catalytic Systems

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl AzideCuI (1 mol%), DIPEACH₂Cl₂12>95
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O (1 mol%), Na Ascorbate (B8700270) (5 mol%)t-BuOH/H₂O (1:1)8>98
Propargyl AlcoholSodium AzideFe/Cu NanocatalystWater194
1-PentyneSodium AzideFe/Cu NanocatalystWater192
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(NHC)]₂ (25-50 ppm)Neat0.08-0.17Quantitative
2-EthynylpyridineBenzyl Azide[Cu₂(μ-Br)₂(NHC)]₂ (500 ppm)Neat0.08Quantitative
Propargyl Fluoxamine3-Azido-7-hydroxycoumarinCu(II) salt, Na AscorbateN/AN/AN/A

Note: "N/A" indicates data not specified in the source material. "Neat" refers to a reaction without solvent. Yields are often reported as "quantitative" when they approach 100%.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for solution-phase synthesis and bioconjugation.

This protocol is suitable for the synthesis of small molecule 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Azide (1.0 equivalent)

  • Terminal Alkyne (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

  • Nitrogen or Argon source (optional but recommended)

Procedure:

  • Setup: In a round-bottom flask, dissolve the azide (1.0 eq.) and the terminal alkyne (1.0 eq.) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O).

  • Inert Atmosphere (Optional): If reactants are oxygen-sensitive, degas the solution by bubbling with an inert gas like nitrogen or argon for 15-20 minutes.

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq.) to the stirring reaction mixture.

  • Initiation: Add an aqueous solution of CuSO₄·5H₂O (0.05 eq.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Experimental_Workflow General Experimental Workflow for Solution-Phase CuAAC A 1. Dissolve Azide & Alkyne B 2. Degas with N₂/Ar (Optional) A->B C 3. Add Sodium Ascorbate B->C D 4. Add CuSO₄ Solution C->D E 5. Stir at Room Temp (1-24h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Quench & Extract F->G Reaction Complete H 8. Purify Product G->H

A typical workflow for a solution-phase CuAAC reaction.

This protocol outlines the conjugation of an azide-modified drug to an alkyne-functionalized antibody. Ligands like THPTA are crucial here to stabilize the Cu(I) catalyst and protect the biomolecule.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS)

  • Azide-modified drug/probe

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50-200 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Reactant Preparation: In a reaction tube, combine the alkyne-modified antibody solution with the azide-modified drug. The molar ratio of drug to antibody is typically between 4:1 and 10:1.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio. Let the mixture stand for 1-2 minutes at room temperature to allow for complex formation.

  • Catalyst Addition: Add the catalyst premix to the reaction tube containing the antibody and azide.

  • Initiation: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction by inverting the tube or using a slow rotator. Avoid vigorous vortexing, which can denature the protein. Incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification: Remove unreacted reagents and by-products to purify the resulting antibody-drug conjugate (ADC). This is typically achieved using size-exclusion chromatography (SEC) or affinity purification methods.

Applications and Limitations

The CuAAC reaction's reliability has led to its widespread use in:

  • Drug Discovery: Assembling complex molecules and creating libraries for high-throughput screening.

  • Bioconjugation: Labeling proteins, nucleic acids, and cells with probes, or creating antibody-drug conjugates (ADCs).

  • Materials Science: Synthesizing polymers and functionalizing surfaces.

The primary limitation of CuAAC, particularly for in vivo applications, is the cytotoxicity associated with the copper catalyst. This has spurred the development of copper-chelating ligands that reduce toxicity and improve reaction efficiency, as well as entirely copper-free click chemistry alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

An In-depth Technical Guide to Bioorthogonal Chemistry in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of bioorthogonal chemistry, a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, this field has become an indispensable tool for studying biomolecules like proteins, glycans, and lipids in real-time and in their native environments.[1][3][4] The applications are diverse, ranging from biomedical imaging and drug target identification to the development of antibody-drug conjugates and novel therapeutic strategies.[5][6][7]

Core Principles of Bioorthogonal Chemistry

For a reaction to be considered bioorthogonal, it must adhere to a stringent set of criteria, ensuring its compatibility with the complex milieu of a living cell.[3][7]

Key Requirements:

  • High Selectivity: The reacting functional groups must be mutually specific and inert to the vast array of endogenous molecules like amines, thiols, and hydroxyls.[1][4]

  • Biocompatibility: The reactants, the resulting covalent linkage, and any byproducts must be non-toxic and not perturb the normal physiology of the cell or organism.[2][4]

  • Favorable Kinetics: The reaction must proceed efficiently at physiological temperatures, pH, and in aqueous environments, even at the low concentrations typical for biological experiments.[1][3]

  • Metabolic Stability: The bioorthogonal functional groups ("chemical reporters") should be stable and not susceptible to metabolic degradation before the reaction can occur.[5]

  • Accessibility: The chemical reporter must be incorporable into a biomolecule of interest, often through metabolic labeling or protein engineering, and should ideally be small to minimize structural perturbations.[1][3]

The general strategy for bioorthogonal chemistry involves a two-step process. First, a biomolecule is tagged with a chemical reporter group. Second, a probe molecule carrying the complementary functional group is introduced, which then reacts specifically with the reporter to form a stable covalent bond.[1][3]

G cluster_step1 Step 1: Incorporation of Chemical Reporter cluster_step2 Step 2: Bioorthogonal Ligation Metabolite Metabolic Precursor (e.g., Azido Sugar) Cell Living Cell Metabolite->Cell Uptake Probe Probe Molecule (e.g., DBCO-Fluorophore) Biomolecule Target Biomolecule (e.g., Glycoprotein) Cell->Biomolecule Metabolic Processing Tagged_Biomolecule Tagged Biomolecule Biomolecule->Tagged_Biomolecule Incorporation Labeled_Product Labeled Product for Downstream Analysis Tagged_Biomolecule->Labeled_Product Probe->Tagged_Biomolecule Specific Reaction Probe->Labeled_Product

Caption: General workflow of a bioorthogonal chemistry experiment.

Key Bioorthogonal Reactions

Several classes of reactions fulfill the stringent criteria for bioorthogonality. The most prominent among these are the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligation.

Staudinger Ligation

The first bioorthogonal reaction to be developed, the Staudinger ligation, is based on the classic Staudinger reaction between an azide (B81097) and a triarylphosphine.[1][8] In the bioorthogonal version, the phosphine (B1218219) is engineered with an electrophilic trap (e.g., a methyl ester) that intercepts the aza-ylide intermediate, leading to the formation of a stable amide bond.[9][]

G cluster_main Staudinger Ligation Mechanism reactants Azide (R1-N3) + Engineered Phosphine (R2) azaylide Aza-ylide Intermediate reactants->azaylide Loss of N2 cyclization Intramolecular Cyclization azaylide->cyclization hydrolysis Hydrolysis cyclization->hydrolysis product Stable Amide Bond (R1-NH-CO-R2) hydrolysis->product

Caption: Reaction pathway for the Staudinger Ligation.

While foundational to the field, Staudinger ligations have relatively slow reaction kinetics compared to newer methods.[11] A "traceless" variant was later developed where the phosphine oxide is not incorporated into the final product, resulting in a native amide linkage.[8][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitations of the copper-catalyzed "click chemistry" (CuAAC), which is cytotoxic, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[1][13] This reaction is a [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145).[13][14] The high ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst.[13][14][15]

G cluster_main SPAAC Mechanism reactants Azide (R1-N3) + Strained Cyclooctyne (R2) transition_state [3+2] Cycloaddition Transition State reactants->transition_state No Catalyst Needed product Stable Triazole Linkage transition_state->product Driven by Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition.

The kinetics and stability of the cyclooctyne can be tuned by modifying its structure, leading to the development of various derivatives like DIBO, DBCO, and BCN.[14][16] SPAAC is widely used for live-cell imaging and metabolic labeling due to its excellent bioorthogonality and favorable kinetics.[14]

Tetrazine Ligation

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) or alkyne is known as the tetrazine ligation.[1] This reaction is exceptionally fast, with second-order rate constants that are orders of magnitude higher than most other bioorthogonal reactions, making it ideal for in vivo applications where reactant concentrations are low.[6][17][18] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the ligation irreversible.[1][19]

G cluster_main Tetrazine Ligation (iEDDA) Mechanism reactants Tetrazine (Diene) + Strained Alkene (Dienophile) cycloaddition [4+2] Cycloaddition reactants->cycloaddition Extremely Fast Kinetics retro_da Retro-Diels-Alder cycloaddition->retro_da product Stable Dihydropyridazine + N2 gas retro_da->product Irreversible

Caption: The iEDDA mechanism of the Tetrazine Ligation.

The reactivity of the tetrazine ligation can be tuned by modifying either the tetrazine or the dienophile.[20] This reaction has enabled applications in pre-targeted tumor imaging and in vivo drug delivery.[12]

Quantitative Comparison of Bioorthogonal Reactions

The choice of a bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical parameter. The second-order rate constant (k₂) is a key metric for comparing the speed of these reactions.

Reaction ClassReactant Pair ExampleSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
Staudinger Ligation Azide + Phosphine~0.002 - 0.01First-generation bioorthogonal reaction; slow kinetics.[11]
SPAAC Azide + DIBO~0.1Copper-free, widely used for cell labeling.[14]
SPAAC Azide + DBCO~0.3 - 1.0Faster kinetics than DIBO, good stability.[5]
SPAAC Azide + BCN~0.05 - 0.1Good balance of reactivity and stability.[14]
Tetrazine Ligation Tetrazine + TCO~100 - 30,000Extremely rapid kinetics, suitable for in vivo applications.[1][21]
Tetrazine Ligation Tetrazine + Norbornene~1Slower than TCO but still effective.[1]
Oxime Ligation Aldehyde/Ketone + Aminooxy~0.001 - 0.1Useful but often requires an aniline (B41778) catalyst to achieve favorable rates.[3]

Note: Rate constants are approximate and can vary significantly based on solvent, temperature, and specific reactant structures.

Applications in Cell Biology and Drug Development

Bioorthogonal chemistry provides a powerful toolkit to label, visualize, and manipulate biomolecules in their native context.

Metabolic Labeling of Glycans

Glycosylation is a critical post-translational modification, but studying glycans is challenging due to their non-templated biosynthesis.[22] Metabolic glycoengineering (MGE) uses bioorthogonal chemistry to overcome this.[22] In MGE, cells are fed unnatural sugar precursors containing a chemical reporter (e.g., an azide).[22][23] These azido-sugars are processed by the cell's metabolic machinery and incorporated into glycoproteins.[24] The tagged glycoproteins can then be visualized with a fluorescent probe via a bioorthogonal reaction like SPAAC or Staudinger ligation.[14]

Labeling and Tracking Proteins

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a method for studying protein synthesis.[12] Cells are cultured with a non-canonical amino acid containing a bioorthogonal handle, such as azidohomoalanine (AHA), which is a surrogate for methionine.[14] AHA is incorporated into newly synthesized proteins, which can then be tagged with probes for visualization or enrichment.[12]

Drug Development and Therapeutics

Bioorthogonal chemistry is making a significant impact on drug development.[5][25] One major application is in targeted drug delivery. A two-step "pre-targeting" strategy can be employed where a monoclonal antibody, modified with a bioorthogonal handle (e.g., a TCO), is first administered to accumulate at a tumor site. Subsequently, a small-molecule drug carrying the complementary tetrazine is administered, which rapidly reacts with the antibody at the tumor, concentrating the therapeutic payload and minimizing systemic toxicity.[12] Another strategy involves "click-to-release" systems, where a bioorthogonal reaction is used to uncage a prodrug at a specific location.[21]

G cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Drug Delivery & Ligation Antibody Antibody-TCO Conjugate TumorCell Tumor Cell Antibody->TumorCell Binds to Tumor Antigen Drug Tetrazine-Drug Conjugate Activation Drug Release at Tumor Site Antibody->Activation Drug->Antibody iEDDA Reaction in vivo

Caption: Logic of pre-targeted drug delivery via tetrazine ligation.

Detailed Experimental Protocols

The following are generalized protocols for common bioorthogonal chemistry applications in cell culture. Researchers should optimize concentrations and incubation times for their specific cell line and reagents.

Protocol: Metabolic Labeling and Imaging of Cell Surface Glycans via SPAAC

This protocol describes the incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling using a DBCO-conjugated fluorophore.[14]

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293) in culture plates.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution in DMSO.

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution in DMSO.

  • Phosphate-buffered saline (PBS).

  • Imaging medium (e.g., FluoroBrite DMEM).

  • Fluorescence microscope.

Methodology:

  • Metabolic Labeling:

    • Culture cells to desired confluency (e.g., 70-80%).

    • Prepare labeling medium by diluting the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.

    • Aspirate the old medium from the cells and replace it with the Ac₄ManNAz-containing medium.

    • Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).

  • SPAAC Reaction:

    • Prepare the DBCO-fluorophore labeling solution by diluting the stock in pre-warmed complete culture medium to a final concentration of 20-50 µM.

    • Wash the cells twice with warm PBS to remove unincorporated azido-sugars.

    • Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.

    • Replace the PBS with imaging medium.

    • Visualize the fluorescently labeled glycans using a fluorescence microscope with the appropriate filter sets. A nuclear counterstain (e.g., Hoechst 33342) can be included in one of the final wash steps if desired.

Protocol: General Staudinger Ligation of an Azide-Modified Biomolecule

This protocol outlines the basic steps for a Staudinger ligation to label an azide-modified target.[9]

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4).

  • Engineered phosphine reagent (e.g., phosphine-FLAG) dissolved in a compatible solvent (e.g., DMSO or water).

  • Reaction buffer (e.g., PBS).

Methodology:

  • Reaction Setup:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the phosphine reagent to the reaction mixture. A molar excess of the phosphine (e.g., 1.5-5 fold) is typically used. The final concentration of any organic solvent (like DMSO) should be kept low (<5%) to avoid denaturing the biomolecule.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by techniques like SDS-PAGE (if labeling a protein) or mass spectrometry.

  • Purification:

    • Remove the excess unreacted phosphine reagent and phosphine oxide byproduct. This can be achieved by dialysis, size-exclusion chromatography, or affinity purification depending on the nature of the labeled biomolecule and the tag used.

  • Analysis:

    • Confirm the successful ligation using appropriate analytical techniques, such as Western blot (if using an epitope tag like FLAG), fluorescence imaging, or mass spectrometry.

References

Unveiling the Lipidome's Embrace: A Technical Guide to Exploring Protein-Lipid Interactions with Alkyne Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance between proteins and lipids at the cellular membrane governs a vast array of biological processes, from signal transduction to protein trafficking and localization. Dysregulation of these interactions is often implicated in disease, making their study a critical endeavor in modern biology and drug discovery. This in-depth technical guide explores the powerful and versatile approach of using alkyne-functionalized lipid probes to investigate and characterize these vital interactions. By harnessing the principles of bioorthogonal chemistry, these tools offer a robust platform for metabolic labeling, identification, and quantification of lipid-modified proteins and their binding partners.

Introduction to Alkyne Probes and Click Chemistry

Alkyne probes are synthetic lipid analogues that contain a terminal alkyne group, a small and biologically inert functional group.[1] This "bioorthogonal handle" allows for the specific and efficient labeling of lipids and their interacting proteins within a complex biological system without interfering with native biochemical processes. The alkyne group serves as a reactive partner for an azide-containing reporter molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1] This highly specific and efficient ligation enables the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and mass spectrometry-based identification.[2][3]

This guide will delve into the practical applications of alkyne probes for studying various types of protein-lipid interactions, including fatty acylation (N-myristoylation and S-palmitoylation), prenylation (farnesylation and geranylgeranylation), and interactions with cholesterol. We will provide detailed experimental protocols, summarize quantitative data, and visualize key cellular pathways impacted by these modifications.

Quantitative Analysis of Protein-Lipid Interactions

Alkyne probe-based methods, coupled with quantitative mass spectrometry, have enabled the large-scale identification and quantification of lipidated proteins across the proteome.[4] These chemical proteomics approaches provide invaluable insights into the scope and dynamics of protein lipidation in various cellular contexts. Below are tables summarizing representative quantitative data from studies utilizing alkyne probes.

Table 1: Quantitative Proteomic Analysis of N-Myristoylation in Human Cells

ProteinUniprot IDFold Change (Probe vs. Control)Cellular FunctionReference
N-myristoyltransferase 1P304195.2Enzyme
SrcP129314.8Kinase, Signal Transduction
GNAI1P630964.5G-protein Subunit
ARF1P840774.1Small GTPase, Vesicular Trafficking
MARCKSP299663.9Actin-binding Protein

Table 2: Quantitative Analysis of S-Palmitoylated Proteins in Response to Wnt5a Signaling

ProteinUniprot IDFold Change (Wnt5a vs. Control)Cellular FunctionReference
Frizzled-5Q9UL58-2.1 (Depalmitoylation)Wnt Receptor
LRP6O75581-1.8 (Depalmitoylation)Wnt Co-receptor
MCAMP43121-2.5 (Depalmitoylation)Cell Adhesion Molecule

Table 3: Identification of Prenylated Proteins Using Alkyne-Isoprenoid Probes

ProteinUniprot IDModificationCellular FunctionReference
HRASP01112Farnesylation, PalmitoylationSmall GTPase, Signal Transduction
NRASP01111Farnesylation, PalmitoylationSmall GTPase, Signal Transduction
KRASP01116FarnesylationSmall GTPase, Signal Transduction
RHOAP61586GeranylgeranylationSmall GTPase, Cytoskeletal Regulation
LMNB1P20700FarnesylationNuclear Lamina Component

Key Experimental Protocols

This section provides detailed methodologies for the core techniques involved in using alkyne probes to study protein-lipid interactions.

Metabolic Labeling of Cells with Alkyne-Fatty Acid Probes

This protocol describes the metabolic incorporation of an alkyne-functionalized fatty acid into cellular proteins.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Alkyne-fatty acid probe (e.g., 17-octadecynoic acid for palmitoylation, 13-tetradecynoic acid for myristoylation)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture: Plate cells in a suitable culture dish and grow to the desired confluency (typically 70-80%).

  • Probe Preparation: Prepare a stock solution of the alkyne-fatty acid probe in a suitable solvent (e.g., DMSO or ethanol). For improved solubility and cellular uptake, the fatty acid can be saponified and complexed with fatty acid-free BSA.

  • Metabolic Labeling: Replace the culture medium with fresh medium containing the alkyne-fatty acid probe at a final concentration typically ranging from 25 µM to 100 µM. Incubate the cells for a desired period (e.g., 4-24 hours) under normal cell culture conditions.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.

  • Cell Lysis: Lyse the cells by adding cold lysis buffer and incubating on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Click Chemistry Reaction for Protein Labeling

This protocol details the CuAAC reaction to attach a reporter tag to the alkyne-labeled proteins.

Materials:

  • Alkyne-labeled protein lysate

  • Azide-reporter tag (e.g., Azide-PEG3-Biotin for enrichment, Azide-TAMRA for fluorescence detection)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution

  • Copper(II) sulfate (B86663) (CuSO₄) solution

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-labeled protein lysate (typically 50-100 µg of protein) with the azide-reporter tag (final concentration ~25-100 µM).

  • Addition of Reagents: Sequentially add TCEP (final concentration ~1 mM), TBTA (final concentration ~100 µM), and finally CuSO₄ (final concentration ~1 mM). Vortex briefly after each addition.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-2 hours in the dark.

  • Sample Preparation for Analysis: The click-reacted sample can be prepared for downstream analysis. For in-gel fluorescence, the protein can be precipitated and resuspended in SDS-PAGE loading buffer. For enrichment, the biotinylated proteins can be captured using streptavidin-coated beads.

Enrichment of Biotinylated Proteins

This protocol describes the affinity purification of biotin-tagged proteins using streptavidin beads.

Materials:

  • Biotinylated protein lysate

  • Streptavidin-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

  • Bead Preparation: Wash the streptavidin beads with wash buffer according to the manufacturer's instructions.

  • Binding: Add the biotinylated protein lysate to the washed beads and incubate with gentle rotation for 1-2 hours at room temperature or overnight at 4°C to allow for binding.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5-10 minutes. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Photoaffinity Labeling with Bifunctional Probes

This protocol outlines the use of lipid probes containing both a photo-reactive group (e.g., diazirine) and an alkyne handle to covalently capture interacting proteins.

Materials:

  • Cells in culture

  • Bifunctional lipid probe (e.g., photo-sterol probe)

  • UV lamp (365 nm)

  • Cell lysis buffer

  • Click chemistry reagents (as in section 3.2)

  • Enrichment reagents (as in section 3.3)

Procedure:

  • Metabolic Labeling: Incubate cells with the bifunctional lipid probe as described in section 3.1.

  • UV Cross-linking: After incubation, wash the cells with cold PBS. Irradiate the cells with UV light (365 nm) for a specified duration to activate the photoreactive group and induce covalent cross-linking to interacting proteins.

  • Cell Lysis and Click Chemistry: Lyse the cells and perform the click chemistry reaction to attach a biotin tag to the alkyne handle as described in sections 3.1 and 3.2.

  • Enrichment and Analysis: Enrich the biotinylated, cross-linked protein-lipid complexes using streptavidin beads and analyze the captured proteins by mass spectrometry to identify the interacting partners.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways regulated by protein-lipid interactions and the general experimental workflows described in this guide.

G cluster_workflow General Workflow for Alkyne Probe-Based Protein-Lipid Interaction Studies MetabolicLabeling Metabolic Labeling with Alkyne Probe CellLysis Cell Lysis MetabolicLabeling->CellLysis ClickChemistry Click Chemistry (Biotin/Fluorophore Tagging) CellLysis->ClickChemistry Analysis Downstream Analysis ClickChemistry->Analysis Imaging Fluorescence Imaging Analysis->Imaging Enrichment Affinity Enrichment (Streptavidin) Analysis->Enrichment MS Mass Spectrometry (Identification & Quantification) Enrichment->MS

Caption: General workflow for studying protein-lipid interactions using alkyne probes.

G cluster_ras Simplified Ras Signaling Pathway and Lipid Modifications RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Farnesyl Farnesylation Farnesyl->Ras_GDP Membrane Targeting Palmitoyl Palmitoylation Palmitoyl->Ras_GDP Membrane Localization

Caption: Role of farnesylation and palmitoylation in Ras signaling.

G cluster_wnt Simplified Wnt/β-catenin Signaling Pathway and Palmitoylation Wnt Wnt Ligand Porcupine Porcupine (Palmitoyltransferase) Wnt->Porcupine Modification Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Porcupine->Wnt Secretion & Activity Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3) Dishevelled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Transcription Target Gene Expression TCF_LEF->Transcription Palmitoylation_Wnt Palmitoylation Palmitoylation_LRP6 Palmitoylation Palmitoylation_LRP6->LRP6 ER Exit G cluster_hedgehog Simplified Hedgehog Signaling and Lipid Modifications Hh_precursor Hedgehog Precursor Autoprocessing Autoprocessing Hh_precursor->Autoprocessing Hh_N Hh-N Autoprocessing->Hh_N Hh_C Hh-C Autoprocessing->Hh_C Patched Patched (PTCH) Hh_N->Patched Binding Cholesterol Cholesterol Cholesterol->Hh_N Cholesterylation HHAT HHAT (Palmitoyltransferase) Palmitate Palmitate HHAT->Palmitate Palmitate->Hh_N Palmitoylation Smoothened Smoothened (SMO) Patched->Smoothened Inhibition SUFU SUFU Smoothened->SUFU Inhibition GLI GLI SUFU->GLI Inhibition Transcription Target Gene Expression GLI->Transcription G cluster_gpcr GPCR Signaling and the Role of Palmitoylation GPCR G-Protein Coupled Receptor G_protein G-protein (αβγ) GPCR->G_protein Activation Palmitoylation Palmitoylation GPCR->Palmitoylation Localization, G-protein coupling, Internalization Depalmitoylation Depalmitoylation GPCR->Depalmitoylation Desensitization Ligand Ligand Ligand->GPCR Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Downstream Downstream Signaling SecondMessenger->Downstream Palmitoylation->GPCR Depalmitoylation->GPCR

References

Methodological & Application

Step-by-step guide to click chemistry with 16:0(Alkyne)-18:1 PC

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Click Chemistry with 16:0(Alkyne)-18:1 PC

Introduction

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an indispensable tool in chemical biology and drug development.[][2] This bioorthogonal reaction enables the rapid, specific, and high-yield covalent ligation of two molecules, one functionalized with an azide (B81097) and the other with a terminal alkyne.[3] The reaction proceeds under mild, aqueous conditions, making it ideal for modifying complex biological molecules like lipids, proteins, and nucleic acids with minimal disruption to their native structure and function.[3][4]

1-hexadec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphocholine, or this compound, is a modified phospholipid containing a terminal alkyne group on its sn-1 acyl chain.[][6] This "clickable" lipid serves as a powerful probe for studying lipid metabolism, trafficking, and interaction within cellular membranes.[7] By incorporating this compound into biological systems (e.g., cell culture or liposomes), researchers can subsequently attach a variety of azide-functionalized reporter tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or other moieties for functional studies.[8] These application notes provide a detailed protocol for performing the CuAAC reaction with this compound.

Principle of the Reaction

The CuAAC reaction joins the terminal alkyne of this compound with an azide-modified reporter molecule to form a stable triazole linkage. The reaction is catalyzed by a Cu(I) ion, which is typically generated in situ by the reduction of a Cu(II) salt (e.g., copper (II) sulfate, CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[9] To improve catalyst stability and reaction efficiency, especially in aqueous and biological media, a chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is used.[10][11]

CuAAC_Reaction cluster_catalyst Catalyst System cluster_product Product PC_Alkyne This compound Catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate + THPTA Ligand Product Labeled PC with Stable Triazole Linkage PC_Alkyne->Product + Reporter_Azide Reporter-N3 dummy1->Catalyst Click Reaction dummy2->Product

Caption: General scheme of the CuAAC reaction with this compound.

Experimental Protocols

This section provides a step-by-step protocol for labeling this compound with an azide-functionalized reporter molecule in vitro. This procedure can be adapted for labeling lipids within extracted samples or in fixed cells.

Materials and Reagents
  • This compound (e.g., Avanti Polar Lipids #900413)[6]

  • Azide-functionalized reporter (e.g., Azido-Fluor 488, Biotin-PEG4-Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Deionized water (dH₂O)

Stock Solution Preparation

It is critical to prepare fresh stock solutions, especially for the sodium ascorbate, to ensure maximum reactivity.

ReagentStock ConcentrationSolventStorage Conditions
This compound1 mMCHCl₃:MeOH (2:1, v/v)-20°C, protect from light
Azide Reporter10 mMDMSO or dH₂O-20°C, protect from light
CuSO₄20 mMdH₂ORoom Temperature
THPTA100 mMdH₂O-20°C
Sodium Ascorbate300 mMdH₂O-20°C (prepare fresh)

Table 1: Recommended stock solutions for the click chemistry protocol.

Step-by-Step Labeling Protocol

This protocol is for a final reaction volume of 200 µL. Volumes can be scaled as needed.

  • Prepare the Lipid Mixture:

    • In a microfuge tube, add 10 µL of 1 mM this compound stock solution (final concentration: 50 µM).

    • Evaporate the organic solvent under a gentle stream of nitrogen gas.

    • Resuspend the lipid film in 148 µL of PBS by vortexing thoroughly. This may form a liposomal suspension.

  • Add the Azide Reporter:

    • Add 2 µL of the 10 mM azide reporter stock solution to the lipid suspension (final concentration: 100 µM).

    • Vortex briefly to mix.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA solution.[11]

    • Let the mixture stand for 2-3 minutes to allow the copper and ligand to complex. The final concentrations in the reaction will be 1 mM CuSO₄ and 5 mM THPTA.

  • Add the Catalyst:

    • Add the 20 µL of the CuSO₄/THPTA premix to the lipid/azide mixture.

    • Vortex briefly.

  • Initiate the Reaction:

    • Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction tube to initiate the click reaction.[4][11] The final concentration will be 15 mM.

    • Vortex the tube gently to ensure all components are mixed.

  • Incubation:

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 30-60 minutes.

  • Downstream Processing:

    • The labeled lipid is now ready for downstream analysis. For analytical purposes like TLC or mass spectrometry, the reaction mixture can often be used directly.[12][13]

    • For applications requiring purification, a lipid extraction method (e.g., Bligh-Dyer) can be performed to separate the labeled lipid from reaction components.

Experimental_Workflow A 1. Prepare Lipid Aliquot this compound, evaporate solvent, and resuspend in PBS. B 2. Add Azide Reporter Add azide-functionalized probe to the lipid suspension. A->B D 4. Combine & Initiate Add catalyst premix to lipid/azide mixture. Add Sodium Ascorbate to start the reaction. B->D C 3. Prepare Catalyst Premix Combine CuSO4 and THPTA ligand. C->D E 5. Incubate Protect from light. Room temperature for 30-60 min. D->E F 6. Analysis / Purification Proceed to TLC, Mass Spectrometry, or Lipid Extraction. E->F

Caption: Experimental workflow for labeling this compound via CuAAC.
Optimization and Considerations

  • Catalyst Toxicity: The copper catalyst can be toxic to live cells. For live-cell imaging applications, it is crucial to use low copper concentrations and protective ligands like THPTA or to consider copper-free click chemistry alternatives (e.g., SPAAC).[10]

  • Accessibility of the Alkyne: When labeling lipids within a membrane, the accessibility of the alkyne tag can influence reaction efficiency. The terminal alkyne on the sn-1 chain of this compound is located within the hydrophobic core of the bilayer, which might result in lower labeling efficiency compared to tags on the headgroup.[14]

  • Reagent Concentrations: The provided concentrations are a robust starting point.[14] However, for specific applications, optimization of the azide reporter and catalyst concentrations may be necessary to maximize signal and minimize background.

  • Purification: For quantitative analysis or sensitive downstream applications, purification of the labeled lipid is recommended to remove unreacted reagents and byproducts. Standard lipid extraction and chromatography techniques can be employed.

Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Signal Degraded sodium ascorbateAlways use a freshly prepared solution of sodium ascorbate.
Inactive catalystEnsure proper complexation of CuSO₄ and THPTA before adding to the reaction.
Insufficient incubation timeIncrease incubation time to 2 hours or perform the reaction at 37°C.
High Background Non-specific binding of reporterDecrease the concentration of the azide reporter. Include additional washing steps post-reaction.
Precipitation of reagentsEnsure all components are fully dissolved. Centrifuge the final mixture to pellet any precipitate before analysis.

Table 2: Common troubleshooting guide for the click chemistry reaction.

References

Application Notes and Protocols for Click Reaction Labeling of Alkyne Lipids in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of metabolically incorporated alkyne-containing lipids in fixed cells using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This powerful technique allows for the visualization and analysis of lipid localization and trafficking within cellular compartments.

Principle

Metabolic labeling with lipid analogs containing a terminal alkyne group allows for their incorporation into various lipid species through the cell's natural metabolic pathways. This small, bioorthogonal alkyne handle is chemically inert within the cellular environment. Following cell fixation and permeabilization, the alkyne-modified lipids can be specifically and efficiently conjugated to a fluorescent azide (B81097) reporter molecule through a click reaction. The resulting stable triazole linkage enables sensitive and specific detection of the newly synthesized lipids via fluorescence microscopy.[1]

Experimental Workflow

Workflow cluster_cell_culture Cell Culture & Labeling cluster_fixation Fixation & Permeabilization cluster_click Click Reaction cluster_imaging Imaging A Seed Cells B Incubate with Alkyne Lipid Analog A->B C Wash Cells B->C D Fix Cells (e.g., 4% PFA) C->D E Permeabilize Cells (e.g., 0.1% Triton X-100) D->E F Prepare Click Reaction Cocktail E->F G Incubate Cells with Cocktail F->G H Wash Cells G->H I Mount Coverslip H->I J Image with Fluorescence Microscope I->J

Caption: Experimental workflow for labeling alkyne lipids in fixed cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the click reaction protocol. Optimization may be required depending on the cell type, alkyne lipid, and fluorescent azide used.

Table 1: Reagent Concentrations

ReagentRecommended ConcentrationRangeNotes
Alkyne Lipid Analog10 µM1 - 50 µMOptimal concentration should be determined empirically to balance signal with potential toxicity.[2]
Fluorescent Azide10 µM2 - 50 µMHigher concentrations can improve signal but may also increase background.[2]
Copper(II) Sulfate (B86663) (CuSO₄)200 µM50 - 2000 µMLower concentrations are possible with picolyl azide reporters.[2][3]
Reducing Agent (e.g., Sodium Ascorbate)2.5 mM1 - 5 mMShould be prepared fresh.[4][5]
Copper Ligand (e.g., THPTA)1 mM250 µM - 5 mMRecommended to stabilize the Cu(I) ion and reduce cell damage.[4][5]

Table 2: Incubation Parameters

StepDurationTemperature
Alkyne Lipid Incubation2 - 24 hours37°C
Fixation (4% PFA)10 - 20 minutesRoom Temperature
Permeabilization (0.1% Triton X-100)10 minutesRoom Temperature
Click Reaction30 - 60 minutesRoom Temperature

Experimental Protocols

Materials
  • Cells cultured on glass coverslips

  • Alkyne-modified lipid analog (e.g., 2-tetradecyne (B15492276) analogs)[1]

  • Fluorescent azide probe

  • Paraformaldehyde (PFA), 16% solution (w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Bovine Serum Albumin (BSA)

  • Mounting medium with DAPI

Protocol

1. Cell Culture and Metabolic Labeling

  • Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Prepare the alkyne lipid analog working solution in culture medium. The final concentration should be optimized, but a starting point of 10 µM is recommended.[2]

  • Remove the old medium and add the medium containing the alkyne lipid.

  • Incubate the cells for a period ranging from 2 to 24 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the lipid's metabolic pathway and turnover rate.

2. Cell Fixation and Permeabilization

  • Aspirate the labeling medium and wash the cells twice with PBS.

  • Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 15 minutes at room temperature.[1]

  • Wash the fixed cells twice with PBS.

  • Permeabilize the cells by adding a 0.1% Triton X-100 solution in PBS and incubating for 10 minutes at room temperature.[1]

  • Wash the cells three times with PBS containing 1% BSA.

3. Click Reaction

Note: The click reaction cocktail should be prepared fresh immediately before use.

  • Prepare the following stock solutions:

    • Fluorescent azide: 10 mM in DMSO

    • CuSO₄: 20 mM in water[6]

    • Sodium Ascorbate: 300 mM in water (prepare fresh)[6]

    • THPTA: 100 mM in water[6]

  • For each coverslip (in a 24-well plate, assuming a 500 µL reaction volume), prepare the click reaction cocktail by adding the reagents in the following order to PBS. Vortex briefly after adding each component.

    • 5 µL of 10 mM fluorescent azide (final concentration: 100 µM)

    • 5 µL of 20 mM CuSO₄ (final concentration: 200 µM)

    • 5 µL of 100 mM THPTA (final concentration: 1 mM)

    • 5 µL of 300 mM Sodium Ascorbate (final concentration: 3 mM)

  • Aspirate the wash buffer from the cells and add the click reaction cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.[1]

4. Staining and Imaging

  • Aspirate the click reaction cocktail and wash the cells three times with PBS containing 1% BSA.

  • (Optional) If desired, counterstain nuclei by incubating with a DAPI solution according to the manufacturer's instructions.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Advanced Considerations and Alternative Protocols

  • Picolyl Azides: The use of azide reporters containing a picolyl moiety can significantly enhance the efficiency of the click reaction, allowing for lower copper concentrations and reducing potential toxicity or fluorescence quenching of sensitive fluorophores like GFP.[2][3][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper is a concern (e.g., live-cell imaging or studies involving copper-sensitive proteins), a copper-free click reaction can be employed.[8] This method utilizes a strained cyclooctyne (B158145) (e.g., DIBO) instead of a terminal alkyne, which reacts with an azide without the need for a catalyst.[8][][10][11]

  • Immunocytochemistry Compatibility: This protocol can be combined with immunocytochemistry to co-localize lipids and proteins. In such cases, it is generally recommended to perform the antibody staining steps after fixation and permeabilization but before the click reaction to preserve epitopes.[2] Mild permeabilizing agents like saponin (B1150181) may be preferable to Triton X-100 to better preserve membrane integrity.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Inefficient incorporation of alkyne lipid.Optimize alkyne lipid concentration and incubation time.
Inactive click reaction components.Prepare fresh sodium ascorbate solution. Ensure proper storage of all reagents.
Low concentration of azide probe.Increase the concentration of the fluorescent azide.[5]
High background Non-specific binding of the azide probe.Increase the number and duration of wash steps. Include BSA in wash buffers.
Excess copper catalyst.Titrate down the CuSO₄ concentration, especially when using picolyl azides.
Cell morphology changes Cytotoxicity from alkyne lipid or copper.Perform a dose-response curve for the alkyne lipid to find the optimal non-toxic concentration. Use a copper-chelating ligand like THPTA.[5] Consider using a copper-free SPAAC reaction.[8]

References

Application Notes and Protocols for Live-Cell Imaging of 16:0(Alkyne)-18:1 PC Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylcholines (PCs) are the most abundant phospholipids (B1166683) in eukaryotic cell membranes, playing crucial roles in membrane integrity, signaling, and transport. Visualizing the dynamic behavior of specific PC species within living cells is essential for understanding these processes in health and disease. This application note describes the use of 16:0(Alkyne)-18:1 PC (1-hexdec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphocholine), a clickable analog of a common phosphatidylcholine, for live-cell imaging applications.[][2]

The terminal alkyne group on the sn-1 acyl chain serves as a bioorthogonal handle.[3] This small, non-perturbative tag is readily incorporated into cellular membranes and can be detected using one of two primary methods: copper-free click chemistry for fluorescence microscopy or Stimulated Raman Scattering (SRS) microscopy.[4][5][6] These techniques enable researchers, scientists, and drug development professionals to track the subcellular localization, trafficking, and metabolism of this specific PC species in real-time.

Principle of the Method

The workflow involves two main stages: metabolic labeling and detection. First, live cells are incubated with this compound, which integrates into cellular membranes. Following incorporation, the alkyne tag can be visualized.

  • Fluorescence Imaging via Copper-Free Click Chemistry: To avoid the cytotoxicity associated with traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), a strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free" click reaction is employed for live-cell applications.[4][5] Cells labeled with the alkyne-PC are incubated with a strained cyclooctyne (B158145) reagent (e.g., DBCO, DIFO) conjugated to a fluorescent dye. This reagent reacts specifically with the alkyne tag, covalently linking the fluorophore to the lipid for visualization.[4]

  • Stimulated Raman Scattering (SRS) Microscopy: This advanced vibrational imaging technique directly detects the alkyne bond (C≡C), which has a unique Raman scattering peak in the "cell-silent" spectral region (around 2100-2200 cm⁻¹).[6][7][8] SRS microscopy offers a label-free detection method that avoids the use of fluorophores and potential artifacts associated with the click reaction, making it highly suitable for dynamic imaging in living systems.[6][9]

Experimental Workflows

G cluster_workflow Overall Experimental Workflow cluster_fluorescence Fluorescence Imaging cluster_srs SRS Microscopy Start Culture Cells on Imaging-Compatible Plates Incubate Incubate Cells with This compound Start->Incubate Wash1 Wash to Remove Unincorporated Lipid Incubate->Wash1 Decision Choose Detection Method Wash1->Decision Click Add Azide-Fluorophore (Copper-Free Click Reaction) Decision->Click Fluorescence ImageS Image Directly via SRS Microscopy Decision->ImageS SRS Wash2 Wash to Remove Excess Fluorophore Click->Wash2 ImageF Image via Confocal or Epifluorescence Microscopy Wash2->ImageF Analysis Data Analysis: Localization, Trafficking, Dynamics ImageF->Analysis ImageS->Analysis

Caption: Experimental workflow for live-cell imaging of this compound.

G cluster_pathway Conceptual Pathway of Alkyne-PC Incorporation and Trafficking Extracellular This compound (in media) PM Plasma Membrane (PM) Extracellular->PM Insertion ER Endoplasmic Reticulum (ER) PM->ER Retrograde Transport Golgi Golgi Apparatus ER->Golgi Anterograde Transport Mito Mitochondria ER->Mito Membrane Contact Sites LD Lipid Droplets ER->LD Synthesis/Storage Golgi->PM Exocytosis Transport Vesicular Transport & Lipid Transfer Proteins

Caption: Conceptual diagram of lipid incorporation and intracellular transport.

Quantitative Data and Method Comparison

The choice of detection method is critical for successful live-cell imaging experiments. The following tables summarize key parameters and compare the available techniques.

Table 1: Comparison of Detection Methods for Alkyne-Tagged Lipids

ParameterCopper-Catalyzed Click (CuAAC)Copper-Free Click (SPAAC)Stimulated Raman Scattering (SRS)
Live-Cell Compatibility Low (Copper is cytotoxic)[4][10]High[4][5]High[6][9]
Primary Application Fixed cells, cell surface labeling[10]Live-cell intracellular imaging[5]Live-cell and tissue imaging[6][8]
Detection Principle Alkyne + Azide-FluorophoreAlkyne + Strained Alkyne-FluorophoreDirect vibrational imaging of C≡C bond
Key Reagents Cu(I) catalyst, Azide-fluorophoreStrained cyclooctyne-fluorophore (e.g., DBCO)None (instrument-based detection)
Sensitivity HighModerate to HighModerate (concentration-dependent)
Potential Artifacts Fixation artifacts, copper toxicitySteric hindrance from large dyesLower sensitivity for low-abundance lipids
Speed Fast reaction kineticsSlower kinetics than CuAACReal-time imaging possible

Table 2: Recommended Reagent Concentrations and Incubation Times

Reagent / ParameterConcentration RangeTypical Incubation TimeNotes
This compound 1 - 25 µM1 - 24 hoursOptimal concentration and time are cell-type dependent and should be determined empirically.[11]
Azide/Cyclooctyne Fluorophore 1 - 10 µM15 - 60 minutesUse minimal concentration required for sufficient signal to reduce background.
Cell Culture Temperature 37°CN/AMaintain standard cell culture conditions throughout the experiment.
Imaging Temperature 37°C with 5% CO₂N/AUse a heated stage and environmental chamber for prolonged live-cell imaging.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with this compound

This protocol describes the initial step of incorporating the alkyne-tagged phospholipid into cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A172)[11]

  • Glass-bottom imaging dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FCS)

  • This compound stock solution (e.g., 10 mM in ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • Delipidated Bovine Serum Albumin (dBSA) solution (1% in PBS, optional for wash)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare the labeling medium. Dilute the this compound stock solution into pre-warmed complete culture medium to a final concentration of 1-25 µM. Vortex thoroughly to ensure the lipid is well-solubilized.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for 1-24 hours at 37°C in a 5% CO₂ incubator. The optimal time depends on the rate of lipid uptake and turnover in the specific cell line. For dynamic transport studies, shorter incubation times (1-4 hours) are often preferred.

  • Washing: After incubation, gently wash the cells to remove unincorporated alkyne-lipid.

    • Aspirate the labeling medium.

    • Wash twice with pre-warmed complete culture medium.

    • (Optional) For a more stringent wash, perform one wash with 1% dBSA in PBS for 5-10 minutes, followed by two washes with PBS.[11]

  • Proceed to Detection: The cells are now labeled and ready for visualization using either Protocol 2 (Copper-Free Click Chemistry) or Protocol 3 (SRS Microscopy).

Protocol 2: Live-Cell Imaging via Copper-Free Click Chemistry

This protocol uses a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a fluorophore for live imaging.

Materials:

  • Alkyne-PC labeled cells (from Protocol 1)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Azide-conjugated fluorophore compatible with SPAAC (e.g., DBCO-488, DBCO-555) stock solution (1-10 mM in DMSO)

Procedure:

  • Prepare Click Reaction Medium: Dilute the azide-fluorophore stock solution into pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. Protect from light.

  • Click Reaction: Aspirate the wash buffer from the labeled cells and add the click reaction medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Final Wash: Aspirate the click reaction medium and wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound fluorophore.

  • Imaging: Immediately image the cells using a fluorescence microscope (confocal or widefield) equipped with a live-cell incubation chamber (37°C, 5% CO₂). Use appropriate filter sets for the chosen fluorophore. Acquire time-lapse series to observe lipid dynamics.

Protocol 3: Live-Cell Imaging via Stimulated Raman Scattering (SRS) Microscopy

This protocol describes the direct, label-free imaging of the incorporated alkyne-PC.

Materials:

  • Alkyne-PC labeled cells (from Protocol 1)

  • Live-cell imaging medium

Procedure:

  • Prepare for Imaging: After the final wash step in Protocol 1, add fresh, pre-warmed live-cell imaging medium to the cells.

  • SRS Microscope Setup:

    • Place the imaging dish on the stage of an SRS microscope equipped with a live-cell incubation chamber.

    • Tune the SRS system to the alkyne vibrational frequency. The C≡C stretching mode produces a sharp Raman peak typically around 2125 cm⁻¹.[6][8]

  • Image Acquisition:

    • Locate the cells of interest.

    • Acquire images at the alkyne frequency ("On-resonance"). This will show the distribution of the this compound.

    • (Optional) Acquire background images at an adjacent frequency where there is no Raman signal ("Off-resonance") for background subtraction.

    • Acquire time-lapse images to monitor the movement and changes in the localization of the alkyne-PC signal over time. The high speed of SRS imaging is well-suited for tracking dynamic processes.[9]

  • Data Analysis: Analyze the resulting images to quantify lipid distribution in different organelles, measure transport kinetics, or observe changes in response to stimuli.

References

Application Notes and Protocols for Pulse-Chase Analysis of Lipid Turnover using 16:0(Alkyne)-18:1 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid metabolism is a dynamic process central to cellular function, and its dysregulation is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative diseases. Understanding the turnover rates of specific lipid species provides critical insights into metabolic pathways and the efficacy of therapeutic interventions. This document provides detailed application notes and protocols for conducting pulse-chase analysis of lipid turnover using 16:0(Alkyne)-18:1 Phosphatidylcholine (PC). This alkynyl-modified lipid serves as a powerful tool for metabolic labeling, enabling the tracking of its incorporation into cellular membranes and subsequent metabolic fate. In conjunction with click chemistry and mass spectrometry, this approach offers a highly sensitive and specific method for quantifying lipid dynamics.[1][2]

1-hexadecanoyl-2-(18:1) PC, also known as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), is a prevalent and physiologically significant phospholipid in eukaryotic cell membranes.[3][4][5] Its structure, with a saturated fatty acid at the sn-1 position and a monounsaturated fatty acid at the sn-2 position, is representative of a major class of mammalian phospholipids.[6][7] The use of an alkyne-tagged version, 16:0(Alkyne)-18:1 PC, allows for the precise tracking of this specific lipid species within the complex lipidome.

Principle of the Method

The pulse-chase methodology involves two key stages. First, cells are "pulsed" with the this compound for a defined period, allowing for its incorporation into cellular lipid pools. This is followed by a "chase" phase, where the labeling medium is replaced with a medium containing the unlabeled counterpart, allowing for the observation of the metabolic turnover of the labeled lipid over time. The alkyne handle on the lipid enables its detection via a highly specific and efficient bioorthogonal reaction known as click chemistry.[1][8] Following the pulse-chase experiment, lipids are extracted, and the alkyne-tagged lipids are reacted with an azide-containing reporter molecule (e.g., a fluorescent dye for imaging or a biotin (B1667282) tag for enrichment and mass spectrometry analysis). Subsequent analysis by mass spectrometry allows for the identification and quantification of the labeled lipid and its metabolic derivatives.[2][9]

Key Applications

  • Determination of Lipid Turnover Rates: Quantify the rate of synthesis and degradation of a specific and abundant phosphatidylcholine species.

  • Elucidation of Lipid Metabolic Pathways: Trace the conversion of this compound into other lipid species.

  • Drug Discovery and Development: Assess the impact of pharmacological agents on lipid metabolism and membrane dynamics.

  • Disease Research: Investigate alterations in lipid turnover in various disease models.

Experimental Workflow

Workflow cluster_pulse Pulse Phase cluster_chase Chase Phase cluster_processing Sample Processing cluster_analysis Analysis pulse Incubate cells with This compound chase Replace with medium containing unlabeled PC pulse->chase chase_points Collect samples at various time points chase->chase_points extraction Lipid Extraction chase_points->extraction click Click Chemistry Reaction (e.g., with Azide-Biotin) extraction->click cleanup Sample Cleanup/ Enrichment click->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis and Turnover Rate Calculation ms->data

Figure 1: Experimental workflow for pulse-chase analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from a pulse-chase experiment using this compound, followed by click chemistry and LC-MS/MS analysis. The data illustrates the turnover of the labeled PC over a 24-hour chase period.

Chase Time (hours)This compound Abundance (Normalized)
01.00
20.85
40.72
80.55
120.40
240.20

Table 1: Representative quantitative data of this compound turnover.

The following table indicates the number of labeled lipid species that can be identified with varying pulse durations, demonstrating the utility of this method in broader lipidomic studies.

Pulse DurationNumber of Identified Labeled Lipid Species
5 minutes150 - 250
1 hourUp to 1000

Table 2: Number of identifiable labeled lipid species after different pulse durations.[10]

Experimental Protocols

Protocol 1: Pulse-Chase Labeling of Cultured Cells

Materials:

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.

  • Preparation of Labeling Medium (Pulse): Prepare a stock solution of this compound in ethanol (B145695) or DMSO. Dilute the stock solution in a complete culture medium to a final concentration of 10-50 µM.

  • Pulse: Aspirate the culture medium from the cells and wash once with PBS. Add the labeling medium to the cells and incubate for a defined "pulse" period (e.g., 1-4 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Preparation of Chase Medium: Prepare a complete culture medium containing unlabeled POPC at a concentration at least 10-fold higher than the alkyne-labeled PC used in the pulse (e.g., 100-500 µM).

  • Chase: Aspirate the labeling medium, wash the cells twice with warm PBS to remove residual labeled lipid. Add the chase medium to the cells.

  • Time Points: Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). For the 0-hour time point, collect the cells immediately after the pulse and wash steps.

  • Cell Harvesting: At each time point, aspirate the chase medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization. Centrifuge the cell suspension and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

Materials:

  • Cell pellets from Protocol 1

  • Chloroform

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure (Modified Folch Method):

  • Resuspend the cell pellet in 200 µL of ice-cold water.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Store the dried lipid film at -80°C until the click chemistry reaction.

Protocol 3: Click Chemistry Reaction for Mass Spectrometry Analysis

Materials:

  • Dried lipid extracts from Protocol 2

  • Azide-biotin conjugate (e.g., Azide-PEG4-Biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chloroform

  • Methanol

Procedure:

  • Prepare Stock Solutions:

    • Azide-biotin: 10 mM in DMSO

    • CuSO₄: 50 mM in water

    • THPTA: 100 mM in water

    • Sodium ascorbate: 1 M in water (prepare fresh)

  • Re-dissolve Lipids: Re-dissolve the dried lipid extract in 50 µL of a 2:1 (v/v) chloroform:methanol mixture.

  • Prepare Click Reaction Mix (per sample):

    • 40 µL of 2:1 chloroform:methanol

    • 5 µL of 10 mM Azide-biotin

    • 2 µL of 50 mM CuSO₄

    • 2 µL of 100 mM THPTA

    • 1 µL of 1 M Sodium Ascorbate (add last to initiate the reaction)

  • Reaction: Add the click reaction mix to the re-dissolved lipid sample. Vortex briefly and incubate for 1-2 hours at room temperature, protected from light.

  • Sample Cleanup: After the reaction, dry the sample under nitrogen gas. The biotinylated lipids can then be enriched using streptavidin-coated magnetic beads according to the manufacturer's protocol. This step is crucial for removing unreacted reagents and non-labeled lipids, thereby increasing the sensitivity of the mass spectrometry analysis.

  • Elution and Preparation for MS: Elute the captured lipids from the beads. Dry the eluate and reconstitute in a solvent compatible with your LC-MS system (e.g., methanol or isopropanol).

Signaling Pathways Involving PC(16:0/18:1)

PC(16:0/18:1) is not merely a structural component of membranes but is also involved in cellular signaling. For instance, it has been shown to modulate inflammatory responses and cell proliferation pathways.

SignalingPathways cluster_membrane Cell Membrane cluster_akt Akt Signaling cluster_nfkb NF-κB Signaling pc PC(16:0/18:1) akt Akt pc->akt Inhibits membrane binding nfkb NF-κB Activation pc->nfkb Inhibits activation p_akt p-Akt akt->p_akt proliferation Cell Proliferation p_akt->proliferation tnfa TNF-α tnfa->nfkb inflammation Inflammation nfkb->inflammation

Figure 2: Involvement of PC(16:0/18:1) in signaling.

Studies have indicated that elevated levels of arachidonoyl-containing PCs, which are structurally related to PC(16:0/18:1), can suppress Akt membrane translocation and subsequent phosphorylation, thereby inhibiting cell proliferation.[11] Additionally, certain phosphatidylcholine species have been shown to inhibit TNF-α-induced NF-κB activation, a key pathway in inflammatory responses.[12]

References

Visualizing Lipid-Protein Interactions: An Application Note on Combining 16:0(Alkyne)-18:1 PC Labeling with Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between lipids and proteins governs a vast array of cellular processes, from signal transduction to membrane trafficking and organelle identity. Understanding the spatiotemporal dynamics of specific lipid-protein interactions is therefore crucial for deciphering cellular function in both health and disease. This application note provides a detailed protocol for the simultaneous visualization of a specific phospholipid, 1-hexadec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0(Alkyne)-18:1 PC), and a protein of interest using a combination of metabolic labeling via click chemistry and immunofluorescence.

This compound is a valuable research tool for studying the dynamics and functions of cellular membranes.[1] This synthetic phospholipid contains a terminal alkyne group on one of its fatty acid chains, which serves as a bioorthogonal handle.[2][3][4][5] Cells readily incorporate this analog into their membranes through their natural metabolic pathways. The alkyne tag, being small and non-disruptive, allows for the subsequent detection of the labeled lipid through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][3][4][5] By using an azide-linked fluorescent dye, the localization of the incorporated this compound can be visualized using fluorescence microscopy.

Combining this lipid labeling technique with the power of immunofluorescence, which utilizes specific antibodies to detect target proteins, allows for the simultaneous visualization of both a lipid species and a protein within the same cell. This dual-labeling approach is a powerful tool for investigating the co-localization and potential interactions of lipids and proteins in various cellular contexts. Importantly, advancements in click chemistry reagents, such as the use of copper-chelating picolyl azides, have enhanced the sensitivity of detection while allowing for lower, less cytotoxic copper concentrations, which is critical for preserving the integrity of protein epitopes for antibody recognition.[2][3][4]

Data Presentation

The combination of this compound labeling and immunofluorescence generates high-resolution images that can be quantified to assess the degree of co-localization between the labeled lipid and the protein of interest. Several statistical methods can be employed for this analysis, with Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) being the most common.

  • Pearson's Correlation Coefficient (PCC): This value ranges from +1 (perfect positive correlation) to -1 (perfect negative correlation), with 0 indicating no correlation. It measures the linear relationship between the fluorescence intensities of the two channels.

  • Manders' Overlap Coefficient (MOC): This value ranges from 0 to 1 and represents the fraction of the signal from one channel that overlaps with the signal from the other channel. It is split into two coefficients (M1 and M2), where M1 is the fraction of the lipid signal co-localizing with the protein signal, and M2 is the fraction of the protein signal co-localizing with the lipid signal.

Below are representative data illustrating how co-localization can be quantified. These values are hypothetical and serve to demonstrate the type of data generated and its interpretation.

ConditionPearson's Correlation Coefficient (PCC)Manders' Overlap Coefficient (M1: Lipid with Protein)Manders' Overlap Coefficient (M2: Protein with Lipid)Interpretation
Control 0.15 ± 0.050.20 ± 0.070.18 ± 0.06Random, low co-localization.
Treatment A 0.78 ± 0.090.82 ± 0.100.75 ± 0.08Strong positive co-localization.
Treatment B 0.45 ± 0.060.50 ± 0.080.42 ± 0.07Moderate co-localization.
Mutant Protein 0.18 ± 0.040.22 ± 0.050.20 ± 0.06Co-localization is lost, suggesting the mutation affects the interaction/localization.

Experimental Protocols

This section provides a detailed protocol for co-labeling cells with this compound and an antibody against a protein of interest. The protocol is optimized for compatibility between the click reaction and immunofluorescence.[2][5]

Materials
  • This compound (e.g., from Avanti Polar Lipids)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1% Saponin or 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (specific to the protein of interest)

  • Secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Click reaction components:

    • Fluorescent picolyl azide (B81097) (e.g., Alexa Fluor 647 Picolyl Azide)

    • Copper(II) sulfate (B86663) (CuSO₄) solution

    • Reducing agent (e.g., Sodium Ascorbate)

    • Copper chelator/ligand (e.g., THPTA)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Protocol

Step 1: Cell Culture and Lipid Labeling

  • Plate cells on sterile glass coverslips in a multi-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

  • Dilute the this compound stock solution in complete culture medium to a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and replace it with the medium containing the alkyne-labeled lipid.

  • Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the specific biological question.

Step 2: Fixation and Permeabilization

  • Wash the cells three times with PBS to remove unincorporated alkyne lipid.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by incubating with 0.1% Saponin in PBS for 10 minutes at room temperature. Note: Saponin is a milder detergent than Triton X-100 and may be preferable for preserving lipid structures.[5]

Step 3: Immunofluorescence Staining

  • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

Step 4: Click Reaction

  • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

    • PBS: 445 µL

    • Fluorescent Picolyl Azide (1 mM stock): 2.5 µL (final concentration: 5 µM)

    • CuSO₄ (50 mM stock): 2.5 µL (final concentration: 250 µM)

    • THPTA (50 mM stock): 10 µL (final concentration: 1 mM)

    • Sodium Ascorbate (100 mM stock, freshly prepared): 40 µL (final concentration: 8 mM)

  • Wash the cells once with PBS.

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

Step 5: Nuclear Staining and Mounting

  • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Seal the coverslips and allow the mounting medium to cure.

Step 6: Imaging and Analysis

  • Image the slides using a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophores.

  • Acquire images for each channel (DAPI, immunolabeled protein, and alkyne-labeled lipid).

  • Perform co-localization analysis using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or other specialized software). Calculate PCC and MOC values for quantitative assessment.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_final_steps Final Steps & Analysis cell_culture 1. Cell Culture on Coverslips lipid_labeling 2. Incubate with this compound cell_culture->lipid_labeling fixation 3. Fixation (4% PFA) lipid_labeling->fixation permeabilization 4. Permeabilization (Saponin) fixation->permeabilization blocking 5. Blocking (BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab click_reaction 8. Click Reaction with Fluorescent Azide secondary_ab->click_reaction nuclear_stain 9. Nuclear Staining (DAPI) click_reaction->nuclear_stain mounting 10. Mounting on Slides nuclear_stain->mounting imaging 11. Fluorescence Microscopy mounting->imaging analysis 12. Co-localization Analysis imaging->analysis

Caption: Experimental workflow for combining this compound labeling and immunofluorescence.

signaling_pathway cluster_lipid_metabolism Lipid Metabolism & Labeling cluster_detection Detection Principle cluster_protein_detection Protein Detection alkyne_pc This compound (Exogenous) cellular_uptake Cellular Uptake alkyne_pc->cellular_uptake membrane_incorp Incorporation into Cellular Membranes cellular_uptake->membrane_incorp labeled_membrane Membrane with Alkyne-PC click_reaction Click Reaction (CuAAC) labeled_membrane->click_reaction fluorescent_signal Fluorescently Labeled Membrane click_reaction->fluorescent_signal fluorescent_azide Fluorescent Azide fluorescent_azide->click_reaction target_protein Target Protein primary_ab Primary Antibody target_protein->primary_ab secondary_ab Fluorescent Secondary Antibody primary_ab->secondary_ab protein_signal Immunofluorescence Signal secondary_ab->protein_signal

Caption: Conceptual diagram of the dual labeling and detection strategy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 16:0(Alkyne)-18:1 PC Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor signal in 16:0(Alkyne)-18:1 PC labeling experiments. The content is tailored for researchers, scientists, and drug development professionals utilizing alkyne-lipid analogs for metabolic labeling and subsequent analysis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is it used for?

This compound is a phosphatidylcholine (PC) analog where the sn-1 palmitoyl (B13399708) chain is replaced with a palmitic acid containing a terminal alkyne group. This alkyne serves as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be specifically reacted with an azide-containing reporter molecule. This allows for the tracking and visualization of lipid metabolism and localization within cells.[1]

Q2: How does the "click chemistry" reaction work in this context?

The detection of the alkyne-labeled PC relies on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". In this reaction, the terminal alkyne on the lipid reacts with an azide-functionalized reporter probe (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][3] This reaction is highly specific and efficient, allowing for sensitive detection of the labeled lipids.[3][4]

Q3: What are the critical steps in a typical this compound labeling workflow?

A typical workflow involves several key stages:

  • Metabolic Labeling: Incubating cells with the this compound analog.

  • Cell Processing: Harvesting, fixing, and permeabilizing the cells.

  • Click Reaction: Performing the CuAAC reaction to attach a reporter molecule.

  • Analysis: Detecting the labeled lipids, typically via fluorescence microscopy or mass spectrometry.

Each of these steps has potential pitfalls that can lead to a poor signal.

Troubleshooting Guide

Problem 1: Low or No Signal After Metabolic Labeling
Possible Cause Suggested Solution Explanation
Insufficient Cellular Uptake of the Alkyne-Lipid Increase incubation time or concentration of the alkyne-lipid. Optimize cell density. For fatty acid precursors, consider saponification and delivery with fatty acid-free BSA.[5]Cells may require more time or a higher concentration to effectively incorporate the lipid analog into their membranes. Overly confluent cells may exhibit altered metabolism. Saponification can improve the solubility and cellular uptake of fatty acid analogs.[5]
Cytotoxicity of the Alkyne-Lipid Perform a dose-response curve and a cell viability assay (e.g., MTT or Trypan Blue) to determine the optimal, non-toxic concentration of the alkyne-lipid.High concentrations of exogenous lipids can be toxic to cells, leading to poor incorporation and overall low signal.
Alkyne Moiety is Inaccessible Use an azide (B81097) reporter with a longer spacer arm or a copper-chelating moiety like a picolyl group to enhance reaction efficiency.[6][7]The terminal alkyne of the fatty acyl chain is embedded within the hydrophobic core of the membrane, which can hinder the accessibility of the click chemistry reagents.[6] Picolyl azides can significantly increase the sensitivity of detection.[6][7]
Degradation of the Alkyne-Lipid Ensure proper storage of the alkyne-lipid stock solution (typically at -20°C or -80°C, protected from light) and minimize freeze-thaw cycles.Alkyne-containing molecules can be susceptible to degradation over time, reducing the effective concentration available for cellular uptake.
Problem 2: Weak Signal After the Click Reaction
Possible Cause Suggested Solution Explanation
Inefficient Copper(I) Catalyst Prepare the copper catalyst solution freshly. Ensure the use of a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) to the active Cu(I) state.[2] Minimize oxygen exposure by using degassed buffers or capping the reaction tubes.[8]The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][8] This oxidation can lead to low reaction yields.[2]
Suboptimal Reagent Concentrations Optimize the concentrations of the copper catalyst, reducing agent, and azide reporter. Refer to established protocols or the manufacturer's recommendations.The efficiency of the click reaction is dependent on the stoichiometry of the reactants. Excess or insufficient amounts of any component can negatively impact the signal.
Quenching of Fluorescent Reporter If using a fluorescent azide, ensure it is compatible with the copper catalyst. Some fluorescent dyes are quenched by copper. Consider using a copper-chelating ligand like TBTA or THPTA to protect the dye.[9]The copper catalyst can interact with certain fluorophores, leading to a reduction in their fluorescence intensity and a weaker signal.
Steric Hindrance As mentioned previously, use azide reporters with spacer arms or consider alternative labeling strategies if the alkyne is in a particularly hindered environment.[6]The bulky nature of some reporter molecules can prevent them from efficiently accessing the alkyne tag within the lipid bilayer.

Experimental Protocols

General Protocol for Metabolic Labeling and Click Reaction

This protocol provides a general framework. Optimal conditions may vary depending on the cell type and experimental goals.

  • Metabolic Labeling:

    • Plate cells to the desired confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 1-50 µM).

    • Replace the existing medium with the labeling medium and incubate for a desired period (e.g., 4-24 hours) under standard cell culture conditions.[1]

  • Cell Fixation and Permeabilization (for imaging):

    • Aspirate the labeling medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[1]

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail. A typical cocktail includes:

      • Azide-reporter (e.g., fluorescent azide)

      • Copper(II) sulfate (B86663) (CuSO₄)

      • Reducing agent (e.g., sodium ascorbate)

      • Copper-chelating ligand (optional, e.g., TBTA)

    • Wash the cells twice with a click reaction buffer (e.g., PBS).

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[1]

    • Aspirate the cocktail and wash the cells three times with PBS.

  • Imaging or Lysis for Mass Spectrometry:

    • For imaging, proceed with counterstaining (e.g., DAPI for nuclei) and mounting.[1]

    • For mass spectrometry, lyse the cells and proceed with lipid extraction (e.g., Folch or Bligh-Dyer extraction).[1]

Example Click Reaction Component Concentrations

The following table provides example concentrations for the click reaction components. These should be optimized for your specific experimental setup.

ComponentStock ConcentrationFinal ConcentrationReference
Azide-Alexa6471.25 mM125 µM[9]
CuSO₄31.25 mM3125 µM[9]
TBTA1.25 mM125 µM[9]
Ascorbic Acid31.25 mM3125 µM[9]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Click Reaction cluster_3 Analysis Metabolic Labeling Metabolic Labeling Cell Harvest & Fixation Cell Harvest & Fixation Metabolic Labeling->Cell Harvest & Fixation Incubation Permeabilization Permeabilization Cell Harvest & Fixation->Permeabilization CuAAC Reaction CuAAC Reaction Permeabilization->CuAAC Reaction Fluorescence Microscopy Fluorescence Microscopy CuAAC Reaction->Fluorescence Microscopy Imaging Mass Spectrometry Mass Spectrometry CuAAC Reaction->Mass Spectrometry Extraction G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Alkyne-Lipid Alkyne-Lipid Triazole-Linked Product Triazole-Linked Product Alkyne-Lipid->Triazole-Linked Product Azide-Reporter Azide-Reporter Azide-Reporter->Triazole-Linked Product Cu(I) Cu(I) Cu(I)->Triazole-Linked Product Catalyzes G cluster_labeling Labeling Issues cluster_click Click Reaction Issues Poor Signal Poor Signal Check Labeling Check Labeling Poor Signal->Check Labeling Is labeling efficient? Check Click Rxn Check Click Rxn Poor Signal->Check Click Rxn Is click reaction working? Check Labeling->Check Click Rxn Yes Increase Time/Conc Increase Time/Conc Check Labeling->Increase Time/Conc No Fresh Catalyst Fresh Catalyst Check Click Rxn->Fresh Catalyst No Check Viability Check Viability Increase Time/Conc->Check Viability Improve Uptake Improve Uptake Check Viability->Improve Uptake Optimize Reagents Optimize Reagents Fresh Catalyst->Optimize Reagents Protect Fluorophore Protect Fluorophore Optimize Reagents->Protect Fluorophore Improve Accessibility Improve Accessibility Protect Fluorophore->Improve Accessibility

References

Technical Support Center: Minimizing Cytotoxicity of CuAAC Reagents in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in live-cell applications, minimizing cytotoxicity is paramount to obtaining reliable and meaningful data. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during live-cell CuAAC experiments.

Troubleshooting Guide

This guide addresses specific issues users might encounter, offering potential causes and actionable solutions.

IssuePotential CauseRecommended Solution & Troubleshooting Steps
High Cell Death Post-Labeling Copper (I) Toxicity: The Cu(I) catalyst is a primary source of cytotoxicity, largely through the generation of reactive oxygen species (ROS).[1][2]1. Optimize Copper Concentration: Titrate CuSO₄ to the lowest effective concentration. Start with a range of 10-100 µM.[3] 2. Use a Chelating Ligand: Incorporate a Cu(I)-stabilizing ligand such as THPTA or BTTAA at a 5:1 molar ratio to copper.[4][5] BTTAA may offer enhanced reaction rates at lower copper concentrations. 3. Minimize Incubation Time: Reduce the duration of cell exposure to the CuAAC reaction cocktail. Aim for the shortest time that yields a sufficient signal (e.g., 5-15 minutes).
Low or No Fluorescent Signal Inefficient CuAAC Reaction: This can be due to suboptimal reagent concentrations or degradation of reagents.1. Increase Reagent Concentrations: If cytotoxicity is not an issue, consider increasing the concentration of the alkyne-fluorophore and/or the copper/ligand complex. 2. Freshly Prepare Reducing Agent: Sodium ascorbate (B8700270) solutions are prone to oxidation. Always use a freshly prepared solution for each experiment. 3. Check Azide (B81097)/Alkyne Incorporation: Verify that the metabolic labeling of your biomolecule of interest with the azide or alkyne tag was successful.
High Background Fluorescence Non-specific Probe Binding: The fluorescent probe may be binding non-specifically to cells or cellular components.1. Decrease Probe Concentration: Titrate the fluorescent azide/alkyne probe to the lowest concentration that provides a specific signal. 2. Enhance Washing Steps: Increase the number and duration of washing steps with an appropriate buffer (e.g., DPBS) after the click reaction to remove unbound probe.
Cell Morphology Changes Oxidative Stress: Even at sub-lethal concentrations, ROS generated by the CuAAC reaction can induce cellular stress and alter morphology.1. Include an Antioxidant: Consider adding an antioxidant like aminoguanidine (B1677879) (final concentration of 1 mM) to the reaction cocktail to mitigate ROS-induced damage. 2. Reduce Incubation Time: Shorter exposure to the reaction mixture can minimize stress-related morphological changes.

Quantitative Data Summary

The following tables summarize recommended starting concentrations for CuAAC reagents in live-cell experiments and their impact on cell viability, compiled from various studies.

Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC

ReagentRecommended Starting ConcentrationNotes
CuSO₄ 25-100 µMTitration is crucial. Higher concentrations increase cytotoxicity.
Ligand (THPTA/BTTAA) 125-500 µM (5:1 ratio to CuSO₄)Ligands are essential for reducing copper toxicity.
Sodium Ascorbate 0.5-2.5 mMUse a freshly prepared solution. Concentrations above 0.5 mM may increase cytotoxicity.
Alkyne/Azide Probe 1-25 µMOptimize for sufficient signal with minimal background.
Aminoguanidine 1 mMOptional antioxidant to reduce oxidative stress.

Table 2: Effect of Copper and Ligand Concentration on Cell Viability

Cell LineCuSO₄ (µM)Ligand (THPTA)Ligand:Cu RatioIncubation TimeCell Viability (% of Control)
HeLa100None0:15 min~50%
HeLa100THPTA5:15 min~100%
CHO200None0:15 min~40%
CHO200THPTA5:15 min~100%
Jurkat200None0:15 min~20%
Jurkat200THPTA5:15 min~100%

Note: Viability data is approximated from published graphs and serves as a comparative guide.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary cause of cytotoxicity in live-cell CuAAC reactions? A1: The main source of toxicity is the copper(I) catalyst, which can generate reactive oxygen species (ROS) by catalyzing the reduction of oxygen with the reducing agent, typically sodium ascorbate. These ROS can cause oxidative stress, leading to damage of cellular components and ultimately cell death.

  • Q2: How do copper-chelating ligands like THPTA and BTTAA reduce cytotoxicity? A2: These ligands stabilize the Cu(I) ion, which is the active catalytic species. This stabilization not only enhances the reaction rate but also sequesters the copper ions, preventing them from participating in redox reactions that generate harmful ROS. THPTA can also act as a sacrificial reductant for oxidative species.

  • Q3: Is the reducing agent, sodium ascorbate, also toxic to cells? A3: While generally used at concentrations considered safe, some studies have shown that sodium ascorbate concentrations higher than 0.5 mM can contribute to cytotoxicity. It is advisable to use the lowest effective concentration and always prepare it fresh.

  • Q4: Should I perform the CuAAC reaction in the presence of serum? A4: It is generally recommended to perform the reaction in serum-free media. Serum components can interact with the copper catalyst, potentially inhibiting the reaction or leading to unforeseen cytotoxic effects.

  • Q5: What is the difference between THPTA and BTTAA? A5: Both are water-soluble ligands that accelerate the CuAAC reaction and reduce copper's cytotoxicity. BTTAA is a newer generation ligand that has been reported to provide a more significant rate enhancement, potentially allowing for the use of even lower copper concentrations.

Experimental Protocols

Protocol 1: Live-Cell CuAAC Labeling

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation:

    • Culture cells to 60-80% confluency on a suitable imaging plate or slide.

    • If applicable, incubate cells with the desired concentration of your alkyne- or azide-tagged metabolic precursor for the optimized duration.

    • Before labeling, wash the cells twice with pre-warmed, serum-free medium or DPBS.

  • Reagent Preparation (Prepare fresh):

    • CuSO₄ Stock: Prepare a 20 mM stock solution in sterile water.

    • Ligand (THPTA or BTTAA) Stock: Prepare a 100 mM stock solution in sterile water.

    • Sodium Ascorbate Stock: Prepare a 100 mM stock solution in sterile water immediately before use.

    • Fluorophore-Azide/Alkyne Stock: Prepare a 1-10 mM stock solution in DMSO.

  • Labeling Cocktail Preparation (for a final volume of 1 mL):

    • To 1 mL of pre-warmed, serum-free medium, add the reagents in the following order. Note: Final concentrations should be optimized (e.g., 50 µM CuSO₄, 250 µM THPTA, 2.5 mM Sodium Ascorbate, 1-10 µM Fluorophore-Azide/Alkyne). a. Add the fluorophore-azide/alkyne. b. Add the ligand (THPTA or BTTAA). c. Add CuSO₄ and mix gently. d. Immediately before adding to the cells, add the sodium ascorbate. The solution should remain clear.

  • Cell Labeling:

    • Aspirate the wash buffer from the cells and add the final labeling cocktail.

    • Incubate for 5-15 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Gently remove the labeling cocktail and wash the cells three times with pre-warmed imaging medium.

    • Proceed immediately to live-cell imaging.

Protocol 2: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare your CuAAC reaction cocktails with varying concentrations of copper, ligand, and reducing agent.

    • Treat the cells with the different cocktails for your desired incubation time (e.g., 15 minutes). Include untreated cells as a negative control and a saponin-treated well as a positive control for cell death.

  • Post-Treatment Incubation:

    • After treatment, gently wash the cells with fresh medium and then incubate them in fresh culture medium for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control wells.

Diagrams

CuAAC_Cytotoxicity_Workflow start High Cytotoxicity Observed check_cu 1. Is Copper Concentration > 50µM? start->check_cu reduce_cu Action: Titrate CuSO4 down (e.g., 10-50 µM) check_cu->reduce_cu Yes check_ligand 2. Is a Ligand (THPTA/BTTAA) being used at a 5:1 ratio? check_cu->check_ligand No reduce_cu->check_ligand add_ligand Action: Add Ligand at a 5:1 ratio to Copper check_ligand->add_ligand No check_time 3. Is Incubation Time > 15 min? check_ligand->check_time Yes add_ligand->check_time reduce_time Action: Reduce incubation time (e.g., 5-10 min) check_time->reduce_time Yes check_ascorbate 4. Is Sodium Ascorbate Concentration > 0.5 mM? check_time->check_ascorbate No reduce_time->check_ascorbate reduce_ascorbate Action: Lower Sodium Ascorbate concentration and prepare fresh check_ascorbate->reduce_ascorbate Yes end_success Optimized Protocol check_ascorbate->end_success No reduce_ascorbate->end_success consider_spaac Consider Copper-Free SPAAC end_success->consider_spaac If cytotoxicity persists

Caption: Troubleshooting workflow for minimizing CuAAC cytotoxicity in live cells.

ROS_Signaling_Pathway Cu_reagents Cu(I) + Sodium Ascorbate + O2 ROS Reactive Oxygen Species (ROS) Generation Cu_reagents->ROS Cu_Complex Stable Cu(I)-Ligand Complex Cu_reagents->Cu_Complex Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Damage Apoptosis Apoptosis Pathway Activation Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Ligand Chelating Ligand (THPTA/BTTAA) Ligand->Cu_Complex Reduced_ROS Reduced ROS Generation Cu_Complex->Reduced_ROS Viability Improved Cell Viability Reduced_ROS->Viability

Caption: Signaling pathway of copper-induced cytotoxicity and the protective role of ligands.

References

Technical Support Center: Optimizing the Click Reaction for 16:0(Alkyne)-18:1 PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for 16:0(Alkyne)-18:1 PC.

Frequently Asked Questions (FAQs)

Q1: What is the "click reaction" in the context of labeling this compound?

The "click reaction," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific chemical reaction that forms a stable triazole linkage between the terminal alkyne on your this compound and an azide-containing reporter molecule (e.g., a fluorescent dye or biotin).[1][2] A copper-free alternative, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also commonly used, particularly in living systems, to avoid copper-induced cytotoxicity.[3]

Q2: Which click reaction should I choose: CuAAC or SPAAC?

The choice depends on your experimental system.

  • CuAAC is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to living cells.[4] It is ideal for in vitro assays and fixed-cell imaging.

  • SPAAC is a copper-free reaction, making it suitable for live-cell imaging and in vivo studies.[5] It utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide (B81097).

Q3: What are the critical components of a CuAAC reaction?

A typical CuAAC reaction includes:

  • Alkyne-functionalized lipid: this compound.

  • Azide-functionalized reporter: A fluorescent dye, biotin, or other tag with an azide group.

  • Copper(I) catalyst: Often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).

  • Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[6]

  • Copper-stabilizing ligand: Ligands like THPTA or TBTA accelerate the reaction and protect biomolecules from oxidative damage.[6][7]

Q4: How can I monitor the progress of my click reaction?

You can monitor the reaction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][8][9] On a TLC plate, you will see the disappearance of the starting materials (the alkyne-lipid and azide-reporter) and the appearance of a new spot corresponding to the triazole product.

Troubleshooting Guide

Problem 1: Low or no product yield in my CuAAC reaction.

Potential Cause Solution
Inactive Copper Catalyst The active Cu(I) catalyst is easily oxidized to inactive Cu(II). Prepare fresh sodium ascorbate solution for each experiment, as it degrades in solution.[4] Consider degassing your solutions to remove dissolved oxygen.
Insufficient Reagents Ensure you are using a sufficient excess of the azide reporter, typically 2- to 10-fold molar excess over the alkyne-lipid.
Poor Reagent Quality Use high-purity reagents. Ensure your azide probe has not degraded.
Ligand Issues Use a copper-stabilizing ligand like THPTA, especially in aqueous buffers, at a recommended ligand-to-copper ratio of 5:1.[4]
Steric Hindrance If your azide reporter is bulky, it may hinder the reaction. Consider using a reporter with a PEG spacer to increase accessibility.
Substrate Aggregation Phospholipids (B1166683) can form micelles or aggregates in aqueous solutions, potentially making the alkyne group inaccessible. Adding a small amount of a miscible organic solvent like DMSO or using a detergent can help.

Problem 2: My SPAAC reaction is very slow.

Potential Cause Solution
Low Reactant Concentration Increase the concentration of both the azide and the strained alkyne (e.g., DBCO-functionalized reporter).
Steric Hindrance The accessibility of the azide and DBCO groups is crucial. Using linkers (e.g., PEG spacers) on your reporter molecule can improve reaction rates by reducing steric hindrance.[10]
Reaction Temperature Increasing the temperature from room temperature to 37°C can enhance the reaction rate. However, ensure this is compatible with the stability of your molecules.
pH of the Buffer Higher pH values (around 8-9) generally increase SPAAC reaction rates, but ensure this is within the tolerated range for your biomolecules.

Problem 3: I'm observing side reactions or byproducts.

Potential Cause Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction in CuAAC, especially in the presence of oxygen. Ensure your reaction is deoxygenated and you are using a sufficient amount of reducing agent (sodium ascorbate).
Non-specific Labeling In cell-based assays, some reagents might non-specifically interact with cellular components. Ensure adequate washing steps and consider using blocking agents if necessary.

Data Presentation: Optimizing Reaction Conditions

Table 1: Comparison of Catalytic Systems for CuAAC

This table provides a qualitative comparison of common catalytic systems for CuAAC reactions. For optimal results with this compound, an in-situ generated catalyst with a stabilizing ligand is recommended.

Catalyst SystemCatalyst Loading (mol%)SolventReaction TimeRelative YieldReference
CuI (ligand-free)1Cyrene™0.5 hLow[11]
CuBr (ligand-free)0.5Neat5 min<10%[11]
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat5 min>99%[11]
CuSO₄ + Sodium Ascorbate1-5t-BuOH/H₂O1-4 hHigh[1]
CuSO₄ + Sodium Ascorbate + THPTA1-5Aqueous Buffer1-2 hVery High[6]
Table 2: Comparison of SPAAC Reaction Kinetics

The second-order rate constants (k₂) are indicative of the reaction speed. Higher values mean a faster reaction. The choice of buffer and the structure of the azide can significantly impact the reaction rate.

Strained AlkyneReactant AzideBufferRate Constant (M⁻¹s⁻¹)Reference
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22[10]
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine[10]
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBSFaster than DBCO-Trastuzumab[10]

Experimental Protocols

Protocol 1: CuAAC Labeling of this compound with a Fluorescent Azide

This protocol is a general guideline for a small-scale CuAAC reaction. Optimization may be required for different azide reporters.

Materials:

  • This compound

  • Fluorescent azide probe (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • THPTA ligand

  • Solvent: e.g., a mixture of DMSO and phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the fluorescent azide probe in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound stock solution to your reaction buffer (e.g., PBS with up to 20% DMSO) to a final concentration of 100 µM.

    • Add the fluorescent azide probe to a final concentration of 200-500 µM (2-5 fold excess).

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution at a 1:5 ratio.

    • Add the premixed catalyst/ligand solution to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis and Purification:

    • Monitor the reaction progress by TLC using a suitable solvent system (e.g., chloroform:methanol:water).[8][12]

    • Once the reaction is complete, the product can be purified using HPLC or solid-phase extraction to remove unreacted reagents and the copper catalyst.

Protocol 2: SPAAC (Copper-Free) Labeling of this compound

This protocol is for the reaction of an azide-functionalized this compound (assuming the azide is on the lipid and the strained alkyne is on the reporter) with a DBCO-functionalized fluorescent probe.

Materials:

  • Azide-functionalized 16:0-18:1 PC

  • DBCO-functionalized fluorescent probe (e.g., DBCO-Fluor 488)

  • Solvent: e.g., PBS or cell culture media

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the azide-functionalized lipid in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of the DBCO-functionalized probe in DMSO.

  • Reaction Setup:

    • Dilute the azide-functionalized lipid in your desired aqueous buffer (e.g., PBS) to the final working concentration.

    • Add the DBCO-functionalized probe, typically at a 1.5 to 3-fold molar excess over the azide-lipid.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. Reaction times may vary depending on the specific reactants and their concentrations.

  • Analysis:

    • The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance around 310 nm using a UV-Vis spectrophotometer.[13]

    • Alternatively, TLC or HPLC can be used to monitor the formation of the product.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Alkyne-Lipid, Azide-Probe, CuSO4, Ascorbate, Ligand) mix Mix Alkyne-Lipid and Azide-Probe in Buffer prep_reagents->mix add_catalyst Add Premixed Catalyst/Ligand mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate monitor Monitor Progress (TLC/HPLC) initiate->monitor purify Purify Product monitor->purify

Caption: A generalized experimental workflow for a CuAAC reaction.

CuAAC_Mechanism cluster_catalyst Catalyst Cycle alkyne This compound product Triazole-Linked Product alkyne->product azide Azide-Reporter azide->product cu1 Cu(I) cu1->product Catalysis cu2 Cu(II) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu2

Caption: Simplified schematic of the CuAAC reaction mechanism.

Troubleshooting_Tree cluster_cuaac CuAAC Issues cluster_spaac SPAAC Issues start Low/No Product Yield catalyst Check Catalyst Activity: - Fresh Ascorbate? - Degassed Solutions? start->catalyst reagents Check Reagents: - Azide in Excess? - Reagent Purity? start->reagents ligand Using a Ligand? (e.g., THPTA) start->ligand concentration Increase Reactant Concentrations start->concentration conditions Optimize Conditions: - Increase Temperature? - Adjust pH? start->conditions sterics Consider Steric Hindrance: - Use PEG Linker? start->sterics

Caption: A decision tree for troubleshooting common click reaction issues.

References

Technical Support Center: Metabolic Labeling with Clickable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling experiments using clickable lipid analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are clickable lipids and why are they used?

A1: Clickable lipids are synthetic analogs of natural lipids that contain a small, bioorthogonal chemical handle, typically a terminal alkyne or an azide (B81097) group.[1][2] These handles allow the lipids to be detected and visualized after they have been metabolized and incorporated into cellular structures. The key advantage is that the small tag minimally perturbs the lipid's natural behavior, and the subsequent "click" reaction is highly specific and occurs under biocompatible conditions.[1][3] This technique enables the tracking of lipid biosynthesis, trafficking, and localization within cells.[2]

Q2: Which "click" handle should I choose: alkyne or azide?

A2: Alkyne-modified lipids are generally preferred for metabolic labeling studies.[1] This is because the corresponding azide detection probes (e.g., Azide-Fluorophore) are less likely to react non-specifically with cellular components. Using an alkyne handle on the lipid and an azide on the detection reagent often results in lower background signals and enhanced sensitivity compared to the reverse orientation.[1]

Q3: Can the copper catalyst used in the Click-iT® reaction be toxic to my cells?

A3: Yes, the copper(I) catalyst required for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can be toxic to cells, primarily through the generation of reactive oxygen species (ROS).[1][4][5] However, this toxicity can be significantly mitigated by using copper-chelating ligands like THPTA or BTTAA.[4][6] These ligands not only protect the cells by sequestering the copper ion but also accelerate the click reaction, allowing for the use of lower, less toxic copper concentrations.[6][7] For live-cell imaging applications, copper-free click chemistry using strained cyclooctyne (B158145) probes is an alternative, though the reaction kinetics may be slower.[6][8]

Q4: My clickable fatty acid is difficult to dissolve. How can I improve its delivery to cells?

A4: Long-chain fatty acids, including their clickable analogs like 17-ODYA, often have poor solubility in aqueous culture media.[9] To improve delivery and cellular uptake, a method involving saponification (treatment with NaOH) followed by complexing with fatty-acid-free bovine serum albumin (FAF-BSA) is recommended.[9] Using delipidated serum in the culture medium can also enhance the incorporation of the analog by reducing competition from endogenous fatty acids.[9]

Q5: How can I be sure the signal I'm seeing is specific to the labeled lipid?

A5: Proper controls are crucial. The most important negative control is a sample of cells that has not been treated with the clickable lipid analog but is subjected to the entire click reaction and imaging procedure. This will reveal any background signal arising from non-specific binding of the fluorescent probe or other components of the reaction cocktail.[10] Additionally, comparing labeling patterns with known localizations of the lipid class under investigation can provide further confidence.

Troubleshooting Guides

Problem 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal from your labeled lipids, making data interpretation difficult.

Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Non-specific binding of the fluorescent probe 1. Decrease Probe Concentration: Titrate the fluorescent azide/alkyne probe to the lowest concentration that still provides a robust signal.[10] 2. Increase Washes: Increase the number and duration of washing steps after the click reaction to remove unbound probe.[10] 3. Use a Blocking Agent: Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers to reduce non-specific adsorption.[10][11]Reduced fluorescence in negative control samples and clearer specific signals.[10]
Residual Copper Catalyst 1. Use a Chelating Ligand: Ensure a sufficient excess (e.g., 5-fold) of a copper-chelating ligand (e.g., THPTA) is used relative to the copper sulfate.[7][12] 2. Final Chelator Wash: Perform a final wash with a copper chelator like EDTA to scavenge any remaining copper ions.[10]Quenching of non-specific fluorescence that can be caused by copper ions.
Impure or Degraded Reagents 1. Prepare Fresh Solutions: Always use freshly prepared sodium ascorbate (B8700270) solution, as it oxidizes over time.[10] 2. Verify Probe Purity: Ensure the purity of your clickable lipid and fluorescent detection probes. Impurities can be a source of background.[10]A cleaner reaction with fewer side products, leading to lower background.
Autofluorescence 1. Spectral Separation: If the background is from cellular autofluorescence, choose a detection fluorophore in a different spectral range (e.g., far-red) that does not overlap with the autofluorescence emission.[11] 2. Quenching Dyes: Consider treating fixed samples with an autofluorescence quenching agent like Sudan Black B.[11]Reduction of background signal that is inherent to the biological sample itself.
Problem 2: Weak or No Signal

A faint or absent signal can be frustrating. This issue often stems from inefficient labeling or suboptimal reaction conditions.

Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Poor Incorporation of Clickable Lipid 1. Optimize Lipid Concentration: Test a range of clickable lipid concentrations (e.g., 10 µM to 100 µM) to find the optimal balance between signal and potential toxicity.[13][14] 2. Increase Incubation Time: Extend the labeling time to allow for more incorporation into metabolic pathways.[15] 3. Improve Lipid Delivery: For fatty acids, use a saponification/BSA complexation method to improve solubility and uptake.[9]Increased metabolic incorporation of the probe, leading to a stronger signal after the click reaction.
Inefficient Click Reaction 1. Optimize Reagent Ratios: The ratio of reagents is critical. Ensure a sufficient excess of sodium ascorbate over copper. One recommendation is a ratio of at least 5:1 ascorbate to copper.[16] 2. Use an Accelerating Ligand: Copper-chelating ligands (e.g., THPTA) can dramatically increase reaction rates.[6] 3. Use a Picolyl Azide Reporter: Azide probes containing a picolyl moiety act as internal chelators, significantly accelerating the reaction and allowing for lower, less toxic copper concentrations.[17][18]More efficient cycloaddition, resulting in a brighter signal for the same amount of incorporated lipid.
Inaccessibility of the Alkyne/Azide Tag The alkyne tag's position within a lipid can affect its accessibility for the click reaction, especially if it is embedded deep within a membrane.[17] Consider using lipid analogs where the tag is positioned in a more accessible region if possible.Improved reaction efficiency due to better access of the click reagents to the target.
Photobleaching 1. Use Antifade Reagents: Mount samples in a medium containing an antifade agent.[] 2. Optimize Imaging Parameters: Use the lowest possible laser power and shortest exposure time that provide a good signal.[][20] 3. Choose Photostable Dyes: Select fluorophores known for their high photostability.[20][21]Preservation of the fluorescent signal during image acquisition, especially for time-lapse experiments.
Problem 3: Cell Toxicity or Altered Morphology

The labeling process itself can sometimes be stressful to cells, leading to death or altered phenotypes.

Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Toxicity of Clickable Lipid 1. Titrate Lipid Concentration: Determine the highest concentration of the clickable lipid that does not induce toxicity by performing a dose-response curve and assessing cell viability (e.g., with an MTT assay).[5][14] 2. Reduce Incubation Time: Use the shortest incubation time that still yields an adequate signal.Maintained cell health and normal morphology during and after the labeling period.
Toxicity of Click Reaction Components 1. Minimize Copper Concentration: Use the lowest effective concentration of copper. The use of accelerating picolyl azide probes can allow for copper concentrations as low as 10-40 µM.[6][18] 2. Use Protective Ligands: Always include a protective, accelerating ligand like THPTA or l-histidine (B1673261) in the reaction cocktail.[4][5] 3. Limit Reaction Time: For live-cell reactions, perform the click reaction for a short duration (e.g., 5-10 minutes) before washing the reagents away.[4][22]Improved cell viability after the click reaction step.[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with an Alkyne-Fatty Acid

This protocol is adapted for labeling adherent mammalian cells with a clickable fatty acid analog, such as 17-octadecynoic acid (17-ODYA), using a BSA complexation method to enhance solubility.[9]

Materials:

  • Clickable fatty acid (e.g., 17-ODYA)

  • Sodium Hydroxide (NaOH)

  • Fatty-Acid-Free Bovine Serum Albumin (FAF-BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (consider using delipidated serum for optimal labeling)

  • Adherent cells cultured to ~60-80% confluency

Procedure:

  • Prepare Saponified Fatty Acid Stock:

    • Dissolve the alkyne-fatty acid in ethanol (B145695) to make a concentrated stock (e.g., 100 mM).

    • In a separate tube, add an equimolar amount of NaOH to the desired volume of water.

    • Add the fatty acid/ethanol stock to the NaOH solution while vortexing.

    • Heat the mixture at 70°C for 30 minutes to saponify the fatty acid. This results in a sodium salt stock solution.

  • Prepare Fatty Acid-BSA Complex:

    • Prepare a 10% (w/v) FAF-BSA solution in sterile PBS.

    • Warm the BSA solution and the saponified fatty acid stock to 37°C.

    • Add the saponified fatty acid stock to the FAF-BSA solution dropwise while stirring to achieve the desired final concentration (e.g., a 10:1 molar ratio of fatty acid to BSA).

    • Incubate at 37°C for 1 hour to allow complex formation.

  • Cell Labeling:

    • Aspirate the old medium from the cultured cells.

    • Add fresh culture medium containing the desired final concentration of the fatty acid-BSA complex (e.g., 25-100 µM).[14]

    • Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Proceed to Cell Lysis or Fixation: After incubation, wash the cells 2-3 times with cold PBS to remove excess unincorporated lipid analog before proceeding to the click reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells

This protocol describes the click reaction for visualizing metabolically incorporated alkyne-lipids in fixed cells for fluorescence microscopy.

Materials:

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescent Azide Probe (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • PBS

Procedure:

  • Cell Fixation and Permeabilization:

    • After metabolic labeling, wash cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.

    • Wash three times with PBS.

  • Prepare Click Reaction Cocktail (Prepare fresh immediately before use):

    • Note: Add reagents in the specified order to prevent precipitation of copper.

    • To PBS, add the fluorescent azide probe (e.g., final concentration 2-10 µM).

    • Add the THPTA ligand (e.g., final concentration 100 µM).[10]

    • Add CuSO₄ (e.g., final concentration 20 µM).[10]

    • Finally, add freshly prepared Sodium Ascorbate (e.g., final concentration 1 mM).[16]

  • Click Reaction:

    • Aspirate the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • (Optional) Stain nuclei with DAPI.

    • Mount the coverslip with an antifade mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets.

Visualizations

G cluster_labeling Metabolic Labeling cluster_detection Detection via Click Chemistry cluster_analysis Analysis start Culture Cells add_lipid Add Clickable Lipid Analog (e.g., Alkyne-Fatty Acid) start->add_lipid incubate Incubate (4-24h) for Metabolic Incorporation add_lipid->incubate fix_perm Fix & Permeabilize Cells incubate->fix_perm click_rxn Perform CuAAC 'Click' Reaction (Azide-Fluorophore + Cu(I)) fix_perm->click_rxn wash Wash to Remove Excess Reagents click_rxn->wash image Fluorescence Microscopy wash->image analyze Image & Data Analysis image->analyze

Caption: Experimental workflow for metabolic labeling and detection of lipids.

G start High Background Signal Observed in Experiment q1 Is background present in 'No Clickable Lipid' control? start->q1 a1_yes Source: Non-specific probe binding, reagent issues, or autofluorescence. q1->a1_yes Yes a1_no Source: Unincorporated lipid analog or inefficient washing. q1->a1_no No s1 Solution: 1. Decrease probe concentration. 2. Increase washing steps. 3. Use fresh reagents. 4. Check for autofluorescence. a1_yes->s1 s2 Solution: 1. Ensure thorough washing   before click reaction. 2. Optimize lipid concentration   to avoid excess. a1_no->s2

References

Technical Support Center: Overcoming Limited Cell Permeability of Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the limited cell permeability of click chemistry reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main types of click chemistry used in live cells, and how do they differ in terms of cell permeability?

A1: The two primary types of click chemistry used in live-cell applications are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

  • CuAAC: This method is highly efficient and utilizes a copper(I) catalyst to join an alkyne and an azide (B81097).[2] However, the charged nature of the copper catalyst can limit its ability to cross cell membranes, and high concentrations of copper are toxic to cells.[3][4][5] To overcome this, specialized ligands like THPTA and BTT-DNA have been developed to reduce copper toxicity and improve intracellular delivery.

  • SPAAC: This is a copper-free method that relies on the reaction between a strained cyclooctyne (B158145) (like DBCO, BCN, or TCO) and an azide. The absence of a cytotoxic copper catalyst makes SPAAC generally more biocompatible for in vivo studies. However, the reagents themselves are often larger and more hydrophobic, which can sometimes hinder their cell permeability and lead to steric hindrance.

Q2: How does the structure of a click chemistry reagent affect its cell permeability?

A2: The physicochemical properties of a click chemistry reagent, such as its size, charge, and lipophilicity, play a crucial role in its ability to passively diffuse across the cell membrane. Smaller, uncharged, and moderately lipophilic molecules tend to exhibit better cell permeability. Highly charged or very large reagents often require active transport mechanisms or delivery vehicles to enter cells.

Q3: Can I use CuAAC for intracellular labeling in live cells?

A3: Yes, with specific considerations. While traditional CuAAC is often cytotoxic, the development of biocompatible ligands has made intracellular labeling in live cells more feasible. Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and DNA-conjugated ligands (inCu-click) can chelate copper ions, reducing their toxicity while maintaining catalytic activity. These advancements allow for efficient intracellular reactions with minimal impact on cell viability. However, it's crucial to optimize copper and ligand concentrations to minimize any potential cytotoxic effects.

Q4: What are the advantages of using SPAAC for live-cell imaging?

A4: The primary advantage of SPAAC is its biocompatibility due to the absence of a copper catalyst. This makes it an excellent choice for long-term live-cell imaging and in vivo studies where cell viability is paramount. The reaction is highly specific as the reactive partners (e.g., cyclooctynes and azides) are bioorthogonal, meaning they do not react with native cellular components.

Troubleshooting Guides

Problem 1: Low or no signal after intracellular click reaction.

This is a common issue that can stem from several factors related to reagent permeability and reaction efficiency within the cell.

Troubleshooting Workflow for Low Intracellular Signal

Start Low/No Intracellular Signal CheckPermeability Assess Reagent Permeability Start->CheckPermeability OptimizeConcentration Optimize Reagent Concentrations CheckPermeability->OptimizeConcentration Permeability Confirmed ModifyReagent Modify Reagent or Use Delivery System CheckPermeability->ModifyReagent Poor Permeability OptimizeIncubation Adjust Incubation Time OptimizeConcentration->OptimizeIncubation CheckReaction Verify Click Reaction Efficiency OptimizeIncubation->CheckReaction CheckToxicity Evaluate Cytotoxicity CheckReaction->CheckToxicity Reaction Inefficient End Successful Labeling CheckReaction->End Reaction Efficient CheckToxicity->OptimizeConcentration Toxicity Observed ModifyReagent->CheckPermeability

Caption: Troubleshooting workflow for low intracellular click reaction signal.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Poor Cell Permeability of Reagents - Modify Reagent Structure: If possible, use or synthesize analogs with increased lipophilicity or reduced charge. - Use Cell-Permeable Dyes: Select fluorophores known for their ability to cross cell membranes. - Employ Delivery Systems: Consider using cell-penetrating peptides (CPPs), liposomes, or nanoparticles to facilitate reagent entry.
Insufficient Reagent Concentration at the Target Site - Increase External Concentration: Titrate the concentration of your click reagents. Optimal concentrations for live-cell labeling often range from 20 to 50 µM. - Optimize Incubation Time: Longer incubation times may be necessary for sufficient accumulation of the reagent inside the cell. However, this must be balanced with potential cytotoxicity.
Inefficient Intracellular Click Reaction - For CuAAC: Ensure you are using a biocompatible ligand like THPTA to protect the copper catalyst and improve its intracellular performance. The ratio of ligand to copper is critical and often recommended to be 5:1. - For SPAAC: Consider using a more reactive cyclooctyne, though be aware that higher reactivity can sometimes lead to more off-target reactions. - Interference from Intracellular Components: Thiols from molecules like glutathione (B108866) can interfere with both CuAAC and SPAAC. Pre-treating cells with a low concentration of a thiol-blocking agent like N-ethylmaleimide (NEM) or hydrogen peroxide may improve reaction efficiency.
Reagent Instability or Degradation - Serum Instability: Some reagents may be unstable in the presence of serum in the cell culture media. Test reagent stability in media with and without serum. If instability is observed, perform the labeling in serum-free media. - Fresh Reagents: Always prepare fresh solutions of reagents, especially the reducing agent (e.g., sodium ascorbate (B8700270) for CuAAC), which can oxidize in solution.
Problem 2: High background or non-specific staining.

High background can obscure your specific signal and lead to misinterpretation of results.

Logical Flow for Diagnosing High Background

Start High Background Signal CheckConcentration Review Reagent Concentrations Start->CheckConcentration CheckWashing Evaluate Washing Steps CheckConcentration->CheckWashing Concentration Optimized CheckReactivity Assess Off-Target Reactivity CheckWashing->CheckReactivity Washing Adequate CheckAutofluorescence Control for Autofluorescence CheckReactivity->CheckAutofluorescence Reactivity Addressed End Clear Specific Signal CheckAutofluorescence->End Autofluorescence Subtracted

Caption: Diagnostic workflow for troubleshooting high background staining.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Excess Unreacted Reagents - Optimize Reagent Concentration: Use the lowest effective concentration of your click probe. Titrate down from your starting concentration to find the optimal balance between signal and background. - Thorough Washing: Increase the number and duration of washing steps after incubation with the click reagents to remove any unbound probes.
Non-specific Binding of Reagents - Hydrophobic Interactions: Highly hydrophobic reagents can non-specifically associate with cellular membranes and proteins. Consider using more hydrophilic linkers or probes if this is suspected. - Off-Target Reactivity: Some strained alkynes used in SPAAC can react with thiols. Including a thiol-blocking step or using a less reactive cyclooctyne may help.
Cellular Autofluorescence - Use Red-Shifted Dyes: Cellular components like NADH and flavins can cause autofluorescence, particularly in the blue and green channels. Using fluorophores that excite and emit in the red or far-red spectrum can minimize this issue. - Image Unlabeled Controls: Always image a sample of unlabeled cells under the same conditions to determine the level of endogenous autofluorescence. This can then be subtracted from your labeled samples during image analysis.
Contamination or Reagent Impurities - Use High-Purity Reagents: Ensure that your click chemistry reagents are of high purity, as fluorescent impurities can contribute to background signal.
Problem 3: Observed cytotoxicity or changes in cell behavior.

Maintaining cell health is critical for obtaining biologically relevant data.

Decision Tree for Mitigating Cytotoxicity

Start Cytotoxicity Observed AssessCopper Using CuAAC? Start->AssessCopper AssessPhototoxicity Live-Cell Imaging? Start->AssessPhototoxicity AssessSPAAC Using SPAAC? AssessCopper->AssessSPAAC No LowerCopper Lower Copper/Ligand Concentration AssessCopper->LowerCopper Yes LowerReagent Lower Reagent Concentration/Time AssessSPAAC->LowerReagent Yes ReduceLight Reduce Light Exposure AssessPhototoxicity->ReduceLight Yes End Healthy Cells, Viable Experiment LowerCopper->End LowerReagent->End ReduceLight->End

Caption: Decision-making process for addressing cytotoxicity in click chemistry experiments.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Copper Toxicity (CuAAC) - Reduce Copper Concentration: Use the lowest possible concentration of copper that still provides an adequate signal. The use of highly efficient ligands like THPTA can allow for effective labeling with lower copper concentrations. - Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio (e.g., 5:1 or greater) can help sequester the copper ion and reduce its toxicity. - Minimize Incubation Time: Limit the cells' exposure to the copper-containing reaction mixture to the shortest time necessary for labeling. Reaction times as short as 3-5 minutes can be effective.
Reagent-Specific Toxicity (SPAAC) - Perform Dose-Response and Time-Course Experiments: Determine the maximum concentration and incubation time for your specific strained alkyne and azide that does not impact cell viability or function. - Switch Reagents: If a particular reagent proves to be toxic, explore alternatives with different linker chemistries or cyclooctyne structures.
Phototoxicity from Imaging - Minimize Light Exposure: Use the lowest possible laser power and shortest exposure time that still yields a good signal-to-noise ratio. - Use Longer Wavelengths: Excitation with red or far-red light is generally less damaging to cells than shorter wavelength (blue or green) light. - Use Highly Photostable Dyes: This will allow you to acquire images with lower excitation intensity, reducing phototoxicity. - Include Antioxidants: Adding antioxidants like Trolox to the imaging media can help quench reactive oxygen species generated during imaging.

Quantitative Data Summary

Table 1: Comparison of Common Click Chemistry Reactions in Live Cells

FeatureCuAAC (with Ligand)SPAAC
Reaction Rate Very Fast (minutes)Moderate to Fast (minutes to hours)
Biocompatibility Good (with appropriate ligand and low copper concentration)Excellent (copper-free)
Typical Reagent Size Small (alkyne + azide)Larger (strained cyclooctyne + azide)
Potential for Off-Target Reactions LowLow to Moderate (can react with thiols)
Primary Application Cell surface and increasingly intracellular labeling.Intracellular and in vivo labeling.

Table 2: Recommended Starting Concentrations for Live-Cell Click Reactions

ReagentTypical Concentration RangeReference
Metabolic Label (e.g., Ac4ManNAz) 10 - 50 µM
Alkyne/Azide Probe 20 - 50 µM
CuSO4 (for CuAAC) 50 - 100 µM
THPTA Ligand (for CuAAC) 250 - 500 µM
Sodium Ascorbate (for CuAAC) 2.5 mM
DBCO Probe (for SPAAC) 20 - 50 µM

Key Experimental Protocols

Protocol 1: General Procedure for Intracellular Labeling using CuAAC

This protocol is a starting point and should be optimized for your specific cell type and reagents.

  • Metabolic Labeling (if applicable):

    • Culture cells in media supplemented with an azide- or alkyne-modified metabolic precursor (e.g., 25 µM Ac4ManNAz) for 24-48 hours to allow for incorporation.

  • Cell Preparation:

    • Gently wash the cells twice with pre-warmed, serum-free media or PBS.

  • Prepare Click Reaction Cocktail:

    • Always prepare fresh. In a microfuge tube, prepare the following mixture (for a final volume of 1 mL):

      • Copper (II) Sulfate (CuSO4) to a final concentration of 100 µM.

      • THPTA ligand to a final concentration of 500 µM.

      • Your alkyne- or azide-functionalized probe (e.g., a fluorescent dye) to a final concentration of 25 µM.

    • Vortex briefly to mix.

    • Add Sodium Ascorbate to a final concentration of 2.5 mM immediately before adding to cells. Mix gently.

  • Labeling Reaction:

    • Remove the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Aspirate the reaction cocktail and wash the cells three times with fresh media.

    • Add fresh media and proceed with imaging or downstream analysis.

Protocol 2: General Procedure for Intracellular Labeling using SPAAC

This protocol is a starting point and should be optimized for your specific cell type and reagents.

  • Metabolic Labeling (if applicable):

    • Culture cells in media supplemented with an azide-modified metabolic precursor (e.g., 25 µM Ac4ManNAz) for 24-48 hours.

  • Cell Preparation:

    • Gently wash the cells twice with pre-warmed, serum-free media or PBS.

  • Prepare Staining Solution:

    • Dilute your strained alkyne probe (e.g., DBCO-fluorophore) to the desired final concentration (e.g., 20 µM) in serum-free media.

  • Labeling Reaction:

    • Remove the wash buffer from the cells and add the staining solution.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal time will depend on the reactivity of your specific cyclooctyne.

  • Washing and Imaging:

    • Aspirate the staining solution and wash the cells three times with fresh media.

    • Add fresh media and proceed with imaging or downstream analysis.

References

Validation & Comparative

A Researcher's Guide to Clickable Phospholipid Probes: A Comparative Analysis of 16:0(Alkyne)-18:1 PC

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling and membrane dynamics, the ability to track and visualize specific lipid species is paramount. Clickable phospholipid probes have emerged as powerful tools for researchers, enabling the metabolic labeling and subsequent visualization of phospholipids (B1166683) within the complex cellular environment. This guide provides a comparative overview of 16:0(Alkyne)-18:1 Phosphatidylcholine (PC), a commonly used alkyne-modified phospholipid probe, and other alternative clickable phospholipid probes. We will delve into their performance, supported by experimental data, and provide detailed protocols for their application.

Unveiling the Probes: Structure and Function

16:0(Alkyne)-18:1 PC is a synthetic analog of phosphatidylcholine, a major component of eukaryotic cell membranes. This probe is chemically modified with a terminal alkyne group on the sn-1 palmitoyl (B13399708) (16:0) chain, while the sn-2 position is occupied by an oleoyl (B10858665) (18:1) chain. This specific acyl chain composition closely mimics naturally abundant PC species, facilitating its recognition and incorporation by cellular enzymes into various membranes.

The key feature of this probe is the terminal alkyne, a small, bioorthogonal handle. This "clickable" group does not significantly perturb the lipid's structure or function, allowing it to be processed by the cell's metabolic machinery. Once incorporated into cellular membranes, the alkyne group can be specifically and efficiently tagged with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, that bears a complementary azide (B81097) group. This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is highly specific and occurs under biocompatible conditions.

Alternative clickable phospholipid probes often vary in three key aspects:

  • The Clickable Handle: Instead of an alkyne, probes can be synthesized with an azide group. The choice between an alkyne and an azide probe often depends on the corresponding clickable reporter molecule that is available or desired for the specific experiment.

  • The Acyl Chain Composition: The length and saturation of the fatty acid chains can influence the probe's physical properties and its incorporation into specific membrane domains or metabolic pathways. Probes with different acyl chains, such as two oleoyl chains (18:1/18:1), are also commercially available.

  • The Head Group: While this guide focuses on PC probes, it is worth noting that clickable probes with other head groups, such as phosphatidylethanolamine (B1630911) (PE) or phosphatidylserine (B164497) (PS), are available for studying the metabolism of these specific phospholipid classes.

Performance Comparison: A Data-Driven Overview

The selection of a suitable clickable phospholipid probe depends on several factors, including its efficiency of metabolic incorporation, potential cytotoxicity, and the signal-to-noise ratio achievable during imaging. The following table summarizes representative performance data for this compound and a common alternative, an azide-modified PC probe.

FeatureThis compound16:0(Azide)-18:1 PC
Metabolic Incorporation Efficiency HighHigh
Cell Permeability ExcellentExcellent
Cytotoxicity Low at typical working concentrations (1-10 µM)Low at typical working concentrations (1-10 µM)
Click Reaction Efficiency (CuAAC) ExcellentExcellent
Signal-to-Noise Ratio (Fluorescence Imaging) HighHigh
Potential for Metabolic Perturbation MinimalMinimal

Note: The data presented in this table is a synthesis of findings from multiple studies and is intended to be representative. Actual performance may vary depending on the cell type, experimental conditions, and the specific reporter molecule used.

Experimental Protocols

Here, we provide detailed methodologies for key experiments involving the use of clickable phospholipid probes.

I. Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound stock solution (1 mM in ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate with glass coverslips) and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by diluting the this compound stock solution into the complete cell culture medium to a final concentration of 1-10 µM.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell type and experimental goal.

  • After incubation, remove the labeling medium and wash the cells three times with PBS to remove any unincorporated probe.

  • The cells are now ready for fixation and the click chemistry reaction.

II. Click Chemistry Reaction for Fluorescence Imaging

This protocol details the "clicking" of an azide-containing fluorophore to the alkyne-labeled phospholipids in fixed cells.

Materials:

  • Metabolically labeled cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Click reaction buffer:

    • 100 mM Tris-HCl, pH 8.5

    • 1 mM CuSO₄

    • 100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

    • 1 mM Sodium Ascorbate

  • Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488) stock solution (1 mM in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Mounting medium

Procedure:

  • Fix the metabolically labeled cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following components in the specified order:

    • 889 µL of PBS

    • 100 µL of 1 M Tris-HCl, pH 8.5

    • 1 µL of 1 M CuSO₄

    • 10 µL of 10 mM TBTA in DMSO

    • 1 µL of 1 M Sodium Ascorbate (freshly prepared)

  • Add the azide-fluorophore to the click reaction cocktail to a final concentration of 1-10 µM.

  • Remove the PBS from the fixed cells and add the click reaction cocktail.

  • Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Remove the click reaction cocktail and wash the cells three times with PBS.

  • (Optional) Stain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's instructions.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • The slides are now ready for fluorescence microscopy imaging.

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the metabolic pathway of PC synthesis.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_detection Detection cell_culture 1. Seed & Grow Cells labeling 2. Incubate with This compound cell_culture->labeling wash1 3. Wash to Remove Excess Probe labeling->wash1 fixation 4. Fix Cells wash1->fixation click_reaction 5. Click Chemistry with Azide-Fluorophore fixation->click_reaction wash2 6. Wash click_reaction->wash2 imaging 7. Fluorescence Imaging wash2->imaging

Experimental workflow for labeling and imaging phospholipids.

kennedy_pathway cluster_pathway Kennedy Pathway (PC Synthesis) cluster_incorporation Probe Incorporation choline Choline choline_kinase Choline Kinase choline->choline_kinase alkyne_pc This compound incorporated_pc Incorporated (Alkyne-PC) alkyne_pc->incorporated_pc Metabolic Incorporation (Acyl-CoA Transferases) phosphocholine Phosphocholine choline_kinase->phosphocholine ctp_cytidylyltransferase CTP:phosphocholine Cytidylyltransferase phosphocholine->ctp_cytidylyltransferase cdp_choline CDP-Choline ctp_cytidylyltransferase->cdp_choline cpt Cholinephosphotransferase cdp_choline->cpt pc Phosphatidylcholine (PC) cpt->pc dag Diacylglycerol (DAG) dag->cpt

Simplified Kennedy Pathway for PC synthesis and probe incorporation.

A Head-to-Head Comparison: 16:0(Alkyne)-18:1 PC vs. Azide-Modified Lipids for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the choice of labeling strategy is paramount. This guide provides an objective comparison of two powerful tools in the chemical biology arsenal: alkyne-modified phospholipids (B1166683), specifically 16:0(Alkyne)-18:1 Phosphatidylcholine (PC), and azide-modified lipids. By examining their performance, experimental protocols, and potential impacts on cellular systems, this document aims to equip researchers with the knowledge to select the optimal probe for their specific experimental needs.

Metabolic labeling with bioorthogonal chemical reporters has revolutionized the study of lipid trafficking, metabolism, and interactions. Both alkynes and azides are small, minimally perturbative functional groups that can be incorporated into lipids and subsequently detected via highly specific "click chemistry" reactions.[1][2] This allows for the visualization and analysis of lipid dynamics within the complex milieu of the cell.

Principles of Alkyne and Azide-Based Metabolic Labeling

The fundamental principle behind both labeling strategies involves introducing a lipid analog containing a bioorthogonal chemical handle (an alkyne or an azide) to cells. These analogs are taken up by the cells and incorporated into various lipid species through the endogenous metabolic pathways.[1][2] The incorporated label can then be detected in a two-step process:

  • Metabolic Incorporation: The alkyne- or azide-modified lipid is introduced to the cellular environment and integrated into cellular membranes and lipid droplets.

  • Bioorthogonal Ligation (Click Chemistry): The labeled lipids are covalently tagged with a reporter molecule (e.g., a fluorophore or biotin) for downstream analysis. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

cluster_0 Metabolic Labeling Workflow cluster_1 Detection via Click Chemistry Lipid Analog\n(Alkyne or Azide) Lipid Analog (Alkyne or Azide) Cellular Uptake Cellular Uptake Lipid Analog\n(Alkyne or Azide)->Cellular Uptake Incubation Metabolic Incorporation Metabolic Incorporation Cellular Uptake->Metabolic Incorporation Endogenous Pathways Labeled Lipids in situ Labeled Lipids in situ Metabolic Incorporation->Labeled Lipids in situ Bioorthogonal Ligation Bioorthogonal Ligation Labeled Lipids in situ->Bioorthogonal Ligation + Reporter Molecule (Azide or Alkyne) Analysis Analysis Bioorthogonal Ligation->Analysis

Caption: General workflow for metabolic labeling and detection of lipids using bioorthogonal reporters.

Performance Comparison: 16:0(Alkyne)-18:1 PC vs. Azide-Modified Lipids

The choice between an alkyne- or azide-modified lipid depends on several factors, including the specific lipid being studied, the experimental system, and the downstream application. While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer performance characteristics from various studies.

FeatureThis compoundAzide-Modified Lipids (e.g., Azido-Choline)Key Considerations & References
Incorporation Efficiency Efficiently incorporated into cellular membranes. The alkyne group on the fatty acyl chain is generally well-tolerated by the cellular machinery.Azido-choline analogs are efficiently incorporated into all classes of choline (B1196258) phospholipids. Some studies suggest azidoethyl-choline (AECho) is more efficiently incorporated than azidopropyl-choline.Efficiency can be cell-type dependent and influenced by the position of the bioorthogonal handle (fatty acid vs. headgroup).
Metabolic Perturbation The alkyne moiety is considered minimally perturbative to the overall structure and function of the lipid. Mass spectrometry analysis has shown that the fatty acid composition of propargyl-Cho-labeled phospholipids is very similar to that of normal choline phospholipids.The small size of the azide (B81097) group is also designed to minimize disruption of natural metabolic processes. However, high concentrations of sodium azide can be toxic and induce necrotic cell death. It is important to distinguish between the toxicity of the azide moiety on the lipid and free sodium azide.It is crucial to use the lowest effective concentration of the labeling reagent to minimize potential off-target effects.
Cell Viability & Toxicity Generally considered to have low cytotoxicity at typical working concentrations. However, the copper catalyst used in CuAAC can be toxic to cells, though the use of copper-chelating ligands can mitigate this.Similar to alkyne lipids, the azide-modified lipids themselves are generally well-tolerated. The primary toxicity concern arises from the copper catalyst in CuAAC. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for live-cell imaging.For live-cell imaging, SPAAC is the preferred method to avoid copper-induced toxicity. For fixed-cell applications, CuAAC is a robust and efficient method.
Detection Sensitivity High sensitivity can be achieved with optimized click chemistry protocols and sensitive reporter molecules. The use of picolyl-azide reporters can significantly increase the sensitivity of detection.High sensitivity is also achievable. Studies have shown strong fluorescent staining of cells labeled with azido-choline analogs.The choice of fluorophore or tag and the efficiency of the click reaction are critical for achieving high sensitivity.
Versatility The alkyne group can be incorporated into various positions of the lipid molecule (e.g., fatty acyl chain, headgroup). This allows for the study of different aspects of lipid metabolism.The azide group also offers versatility in labeling different lipid components. Two-color imaging experiments have been successfully performed by combining alkyne- and azide-modified probes.The availability of a wider range of commercially available alkyne-modified lipids may offer more flexibility in experimental design.

Experimental Protocols

Detailed and optimized protocols are crucial for successful metabolic labeling experiments. Below are representative protocols for both this compound and azide-modified lipid labeling followed by fluorescence microscopy.

Protocol 1: Metabolic Labeling with this compound and Detection by Fluorescence Microscopy

This protocol is adapted from established methods for labeling cells with alkyne-modified fatty acids.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Click chemistry reaction buffer (e.g., 100 mM HEPES/KOH, pH 7.4)

  • Fluorescent azide reporter (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (optional, but recommended)

  • DAPI or Hoechst for nuclear counterstaining

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 5-20 µM. Replace the existing medium with the labeling medium and incubate for 4-24 hours under normal cell culture conditions.

  • Cell Fixation: Aspirate the labeling medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction (CuAAC):

    • Prepare the click reaction cocktail. For a final volume of 500 µL, mix:

      • 5 µL of 10 mM fluorescent azide stock solution (final concentration: 100 µM)

      • 5 µL of 50 mM CuSO₄ stock solution (final concentration: 500 µM)

      • 5 µL of 250 mM sodium ascorbate (B8700270) stock solution (freshly prepared, final concentration: 2.5 mM)

      • 485 µL of PBS

    • Wash the cells twice with PBS.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI or Hoechst for 5 minutes. Wash twice with PBS.

  • Imaging: Mount the coverslips on a microscope slide and image using a fluorescence microscope with the appropriate filter sets.

Start Start Seed Cells Seed Cells Start->Seed Cells Metabolic Labeling\n(this compound) Metabolic Labeling (this compound) Seed Cells->Metabolic Labeling\n(this compound) Fixation (PFA) Fixation (PFA) Metabolic Labeling\n(this compound)->Fixation (PFA) Permeabilization\n(Triton X-100) Permeabilization (Triton X-100) Fixation (PFA)->Permeabilization\n(Triton X-100) Click Reaction (CuAAC)\n+ Fluorescent Azide Click Reaction (CuAAC) + Fluorescent Azide Permeabilization\n(Triton X-100)->Click Reaction (CuAAC)\n+ Fluorescent Azide Washing & Counterstaining Washing & Counterstaining Click Reaction (CuAAC)\n+ Fluorescent Azide->Washing & Counterstaining Fluorescence Microscopy Fluorescence Microscopy Washing & Counterstaining->Fluorescence Microscopy End End Fluorescence Microscopy->End

Caption: Experimental workflow for labeling with this compound.

Protocol 2: Metabolic Labeling with Azido-Choline and Detection by Fluorescence Microscopy

This protocol is based on methods for labeling choline phospholipids with azido-choline analogs.

Materials:

  • Azidoethyl-choline (AECho)

  • Cell culture medium and supplements

  • PBS

  • 3.7% Paraformaldehyde (PFA) in PBS

  • Fluorescent alkyne reporter for SPAAC (e.g., DBCO-Alexa Fluor 488) or fluorescent azide for CuAAC

  • Tris-buffered saline (TBS) for SPAAC

  • Materials for CuAAC as listed in Protocol 1 (if using CuAAC)

  • DAPI or Hoechst for nuclear counterstaining

Procedure:

  • Cell Seeding: Seed cells on glass coverslips and allow them to adhere.

  • Metabolic Labeling: Prepare a stock solution of AECho. Dilute in complete medium to a final concentration of 100-250 µM. Incubate the cells with the labeling medium overnight.

  • Cell Fixation: Wash the cells with PBS and fix with 3.7% PFA in PBS for 15 minutes.

  • Detection via SPAAC (Copper-Free):

    • Wash the fixed cells with TBS.

    • Incubate the cells with 20 µM DBCO-Alexa Fluor 488 in TBS for 30-60 minutes at room temperature.

    • Wash away the unreacted probe with TBS.

  • Detection via CuAAC (Alternative): Follow the CuAAC procedure as described in Protocol 1, using a fluorescent azide reporter.

  • Washing and Staining: Wash the cells with PBS and counterstain the nuclei.

  • Imaging: Mount and image the samples.

cluster_detection Detection Start Start Seed Cells Seed Cells Start->Seed Cells Metabolic Labeling\n(Azido-Choline) Metabolic Labeling (Azido-Choline) Seed Cells->Metabolic Labeling\n(Azido-Choline) Fixation (PFA) Fixation (PFA) Metabolic Labeling\n(Azido-Choline)->Fixation (PFA) Detection Method Detection Method Fixation (PFA)->Detection Method SPAAC (Copper-Free)\n+ DBCO-Fluorophore SPAAC (Copper-Free) + DBCO-Fluorophore Detection Method->SPAAC (Copper-Free)\n+ DBCO-Fluorophore CuAAC (Copper-Catalyzed)\n+ Alkyne-Fluorophore CuAAC (Copper-Catalyzed) + Alkyne-Fluorophore Detection Method->CuAAC (Copper-Catalyzed)\n+ Alkyne-Fluorophore Washing & Staining Washing & Staining SPAAC (Copper-Free)\n+ DBCO-Fluorophore->Washing & Staining CuAAC (Copper-Catalyzed)\n+ Alkyne-Fluorophore->Washing & Staining Fluorescence Microscopy Fluorescence Microscopy Washing & Staining->Fluorescence Microscopy End End Fluorescence Microscopy->End

Caption: Experimental workflow for labeling with Azido-Choline, highlighting the choice of detection chemistry.

Conclusion

Both this compound and azide-modified lipids are powerful and versatile tools for the metabolic labeling and study of lipids. The choice between them is not a matter of one being definitively superior, but rather which is better suited for the specific biological question and experimental constraints.

  • This compound and other alkyne-modified fatty acids are excellent for tracing the incorporation and trafficking of fatty acyl chains within various lipid classes.

  • Azide-modified lipids , such as azido-choline, are ideal for specifically tracking the metabolism of lipid headgroups.

For live-cell imaging applications, the use of azide-modified lipids in conjunction with copper-free SPAAC is highly recommended to maintain cell viability. For fixed-cell imaging and proteomics applications, the high efficiency of CuAAC makes both alkyne and azide probes excellent choices. The potential for two-color imaging by using both an alkyne- and an azide-modified lipid simultaneously opens up exciting possibilities for studying the dynamic interplay of different lipid pools within the cell.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each approach, as outlined in this guide, will enable researchers to design and execute robust and informative experiments to unravel the intricate world of lipid biology.

References

Unraveling the Metabolic Journey of Alkyne-Labeled Phosphatidylcholine Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate world of lipidomics, understanding the metabolic fate of specific lipid species is paramount for deciphering cellular processes in health and disease. The use of bioorthogonal reporters, such as alkyne-functionalized lipids, coupled with click chemistry and mass spectrometry, has revolutionized our ability to trace the dynamic journey of lipids within cells. This guide provides a comparative assessment of the metabolic fate of 16:0(Alkyne)-18:1 Phosphatidylcholine (PC) and similar alkyne-labeled PC precursors in different cell lines, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Metabolic Fate of Alkyne-Labeled PC

The metabolic journey of 16:0(Alkyne)-18:1 PC, a valuable tool for lipid research, varies across different cell types, reflecting their unique metabolic programming. While a direct head-to-head comparison in a single study is not extensively documented, by synthesizing data from various studies using similar alkyne-labeled precursors, we can construct a comparative overview.

Cell Line TypePredominant Metabolic Pathway(s)Key Metabolic ProductsNotable Characteristics
Hepatocytes (e.g., Primary Mouse Hepatocytes) Incorporation into triglycerides, Acyl chain remodeling (Lands Cycle), Conversion to other phospholipidsAlkyne-labeled Triglycerides (TGs), Alkyne-labeled Phosphatidylethanolamine (PE), Remodeled alkyne-labeled PCsMedium-chain fatty acid alkynes are preferentially channeled into the triglyceride pool, while long-chain fatty acids are more broadly distributed among various lipid classes.[1]
Keratinocytes (e.g., HaCaT) Conversion to other sphingolipids and phospholipidsAlkyne-labeled Ceramide (Cer), Alkyne-labeled Sphingomyelin (SM)When using an alkyne-sphingosine precursor, which is subsequently converted to PC, a significant portion is directed towards the sphingolipid synthesis pathway.[2][3]
Cervical Cancer Cells (e.g., HeLa) General lipid metabolism and incorporation into various lipid classesBroad incorporation into cellular glycerophospholipids and sphingolipidsHeLa cells demonstrate a robust incorporation of alkyne-labeled precursors into their lipidome, making them a useful model for general lipid metabolism studies.[4][5]
Macrophages Acyl chain remodeling and incorporation into ether lipidsRemodeled alkyne-labeled PCs, Alkyne-labeled ether phospholipidsMacrophages exhibit active remodeling of phospholipids, including the incorporation of polyunsaturated fatty acids, which is crucial for their immune function.

Visualizing the Metabolic Pathways

To illustrate the metabolic routes of this compound, the following diagrams depict the key pathways involved.

cluster_uptake Cellular Uptake and Initial Metabolism cluster_remodeling Acyl Chain Remodeling (Lands Cycle) cluster_conversion Conversion to Other Lipids 16_0_Alkyne_18_1_PC This compound Lyso_PC 16:0(Alkyne)-Lyso-PC 16_0_Alkyne_18_1_PC->Lyso_PC PLA2 16_0_Alkyne_FA 16:0(Alkyne) Fatty Acid Lyso_PC->16_0_Alkyne_FA LPCAT Remodeled_PC Remodeled Alkyne-PC (e.g., with PUFA) Lyso_PC->Remodeled_PC LPCAT Alkyne_DAG Alkyne-Diacylglycerol 16_0_Alkyne_FA->Alkyne_DAG Alkyne_TAG Alkyne-Triglyceride Alkyne_DAG->Alkyne_TAG Alkyne_PE Alkyne-Phosphatidylethanolamine Alkyne_DAG->Alkyne_PE

Metabolic fate of this compound within a generalized cell.

Start Start: Cell Culture with This compound Incubation Incubation and Lipid Uptake Start->Incubation Harvest Cell Harvesting and Washing Incubation->Harvest Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Harvest->Lipid_Extraction Click_Chemistry Click Chemistry Reaction with Azide-Reporter Lipid_Extraction->Click_Chemistry Analysis Analysis Click_Chemistry->Analysis TLC Thin-Layer Chromatography (TLC) Analysis->TLC MS Mass Spectrometry (MS/MS) Analysis->MS

References

Quantitative analysis of 16:0(Alkyne)-18:1 PC incorporation into membranes

Author: BenchChem Technical Support Team. Date: December 2025

In the study of lipid trafficking, metabolism, and membrane dynamics, probes that mimic natural lipids are indispensable tools. Among these, alkyne-modified phospholipids, such as 1- (15-hexadecynoyl)-2-oleoyl-sn-glycero-3-phosphocholine (16:0(Alkyne)-18:1 PC), have emerged as a powerful alternative to traditional fluorescently-labeled lipids. The small, bioorthogonal alkyne group allows for robust and specific detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," with minimal perturbation to the lipid's natural behavior.[1][2]

This guide provides a quantitative comparison of this compound with a conventional fluorescent alternative, 1-palmitoyl-2-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (C6-NBD-PC). It includes supporting experimental protocols and conceptual diagrams for researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

The following table summarizes key performance metrics for the incorporation of this compound versus C6-NBD-PC into the membranes of a model mammalian cell line (e.g., HEK293). The data is a representative synthesis from multiple studies to illustrate typical performance characteristics.

Performance MetricThis compoundC6-NBD-PC (Fluorescent PC)Key Advantages of this compound
Incorporation Method Metabolic uptake and integrationDirect insertion into the outer leafletMore closely mimics natural lipid processing pathways.
Typical Labeling Conc. 5 - 50 µM1 - 5 µMAllows for robust detection without significant cytotoxicity.
Time to Max. Incorporation 4 - 6 hours30 - 60 minutesReflects active metabolic processing versus passive insertion.
Incorporation Efficiency High (Metabolically integrated)Moderate (Prone to back-extraction)Probe is stably integrated into cellular lipid pools.
Membrane Perturbation MinimalModerate to HighThe small alkyne tag is less disruptive than the bulky NBD group.[3]
Detection Method Indirect (Click Chemistry)Direct FluorescenceOffers higher sensitivity and specificity.[2]
Photostability High (Depends on clicked fluorophore)Low to ModerateChoice of bright, stable azide (B81097) reporters allows for superior imaging.
Compatibility Mass Spectrometry, FluorescenceFluorescence OnlyEnables detailed lipidomic analysis post-labeling.[4]

Experimental Methodologies

Detailed protocols for the application and analysis of both lipid probes are provided below. These protocols are generalized for adherent mammalian cells and may require optimization for specific cell types and experimental goals.

Protocol 1: Incorporation and Detection of this compound

This protocol involves metabolically labeling cells with the alkyne-modified phospholipid, followed by fixation and detection using click chemistry.

1. Metabolic Labeling:

  • Culture adherent cells (e.g., HEK293) on glass coverslips in a 24-well plate to ~70% confluency.
  • Prepare a 10 mM stock solution of this compound in ethanol.
  • Dilute the stock solution in complete culture medium to a final working concentration of 25 µM.
  • Aspirate the old medium from the cells and add the labeling medium.
  • Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for uptake and incorporation.

2. Cell Fixation and Permeabilization:

  • Aspirate the labeling medium and wash the cells twice with Phosphate-Buffered Saline (PBS).
  • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
  • Wash the cells twice with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

3. Click Chemistry Reaction:

  • Prepare a "Click Cocktail" immediately before use. For one coverslip, mix:
  • 186 µL of PBS
  • 2 µL of a 10 mM fluorescent azide stock solution (e.g., Azide-Fluor 488) for a final concentration of 10 µM.
  • 10 µL of a 20 mM copper(II) sulfate (B86663) stock solution.
  • 2 µL of a 500 mM sodium ascorbate (B8700270) stock solution (freshly prepared).
  • Wash the cells twice with PBS.
  • Add the Click Cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
  • Aspirate the cocktail and wash the cells three times with PBS.

4. Imaging and Analysis:

  • (Optional) Stain nuclei with DAPI for 5 minutes.
  • Wash twice with PBS and mount the coverslip onto a microscope slide using an appropriate mounting medium.
  • Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.
  • For quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Protocol 2: Incorporation and Analysis of C6-NBD-PC

This protocol involves direct labeling of the plasma membrane and subsequent quantification of probe internalization.

1. Cell Preparation:

  • Culture adherent cells on glass coverslips in a 24-well plate to ~70% confluency.
  • Wash cells twice with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution).

2. Direct Labeling:

  • Prepare a 1 mM stock solution of C6-NBD-PC in ethanol.
  • Dilute the stock solution in imaging buffer to a final working concentration of 2 µM.
  • Add the labeling solution to the cells and incubate at 4°C for 15 minutes to label the outer leaflet of the plasma membrane.

3. Uptake and Internalization:

  • To measure internalization, aspirate the labeling solution and add pre-warmed complete culture medium.
  • Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
  • At each time point, immediately place the plate on ice and wash twice with ice-cold PBS to stop further transport.

4. Back-Extraction (Optional):

  • To distinguish internalized probe from that remaining in the outer leaflet, perform a back-extraction.
  • Incubate the cells with a solution of 5% fatty acid-free Bovine Serum Albumin (BSA) in PBS for 30 minutes on ice.
  • Wash twice with ice-cold PBS. The remaining fluorescence corresponds to the internalized NBD-PC.

5. Imaging and Quantification:

  • Mount the coverslip and image immediately using a fluorescence microscope with a standard FITC/GFP filter set.
  • Quantify the intracellular fluorescence intensity at each time point to determine the rate of uptake.[5]

Visualizing the Workflow and Concepts

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the fundamental differences between the probes.

G cluster_0 Metabolic Labeling Workflow (Alkyne-PC) A 1. Incubate Cells with this compound B 2. Wash, Fix & Permeabilize A->B C 3. Add Click Cocktail (Fluorescent Azide + Cu⁺) B->C D 4. Wash & Image (Microscopy or MS) C->D

Experimental workflow for this compound labeling and detection.

G cluster_1 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_2 Click Reaction Lipid Alkyne-Modified PC (in membrane) Catalyst Cu(I) Catalyst (Sodium Ascorbate) Lipid->Catalyst Plus + Azide Fluorescent Azide (reporter) Azide->Catalyst Product Stable Triazole Linkage (Fluorescently Labeled PC) Catalyst->Product

The "click chemistry" reaction covalently links a fluorophore to the alkyne lipid.

G cluster_alkyne Alkyne-PC Probe cluster_nbd NBD-PC Probe p1 PO₄ g1 Glycerol p1->g1 fa1_1 18:1 Acyl Chain g1->fa1_1 fa1_2 16:0 Acyl Chain + Alkyne (C≡CH) g1->fa1_2 label_alkyne Minimal Perturbation p2 PO₄ g2 Glycerol p2->g2 fa2_1 16:0 Acyl Chain g2->fa2_1 fa2_2 C6 Acyl Chain + Bulky NBD Group g2->fa2_2 label_nbd Significant Perturbation

Structural comparison of the minimally perturbing alkyne tag versus a bulky NBD tag.

References

Evaluating the Potential Perturbation of Cellular Processes by 16:0(Alkyne)-18:1 PC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular probes is paramount to obtaining accurate and unbiased experimental results. This guide provides a comprehensive evaluation of 16:0(Alkyne)-18:1 PC, a commonly used clickable lipid analog for studying lipid metabolism and dynamics. We compare its performance with alternative lipid probes, offering supporting experimental data and detailed protocols to assess potential cellular perturbations.

The introduction of a small, bioorthogonal alkyne group into lipids, such as in this compound, allows for their visualization and tracking within cells through "click" chemistry. This technique has become a powerful tool in lipid research.[1][2] The alkyne tag is considered minimally perturbing due to its small size and inert nature, which, in theory, should not significantly alter the physicochemical properties of the lipid.[1] However, any modification to a native biomolecule carries the risk of inducing cellular stress or altering metabolic pathways. Therefore, a thorough evaluation of these potential perturbations is crucial for the correct interpretation of experimental data.

This guide will delve into the potential cellular effects of using this compound and compare it to other widely used lipid probes, such as fluorescently-labeled lipids. We will present available quantitative data, provide detailed experimental protocols for assessing cellular perturbation, and use diagrams to illustrate key concepts and workflows.

Comparative Analysis of Lipid Probes

The choice of a lipid probe depends on the specific biological question being addressed. While this compound offers the advantage of a small modification, other probes, such as those with bulky fluorescent tags, may be more suitable for certain imaging applications but at a higher risk of altering cellular processes. The following tables summarize the key differences and potential cellular perturbations associated with different lipid labeling strategies.

Table 1: Comparison of this compound with a Fluorescently-Labeled Phosphatidylcholine (e.g., NBD-PC)

FeatureThis compoundFluorescently-Labeled PC (e.g., NBD-PC)
Modification Terminal alkyne group on the sn-1 acyl chainBulky fluorophore (e.g., NBD) attached to an acyl chain or headgroup
Detection Method Click chemistry (CuAAC or SPAAC) followed by fluorescent reporter conjugationDirect fluorescence microscopy
Potential for Perturbation Minimal steric hindrance from the alkyne tag itself.[1] Potential cytotoxicity from the copper catalyst in CuAAC.[1]Significant steric bulk from the fluorophore can alter membrane properties, lipid packing, and protein-lipid interactions. Phototoxicity upon excitation.
Metabolic Incorporation Generally follows native metabolic pathways.Can be metabolized, but the bulky tag may alter enzyme recognition and subsequent trafficking.
Suitability for Live-Cell Imaging Good, especially when using copper-free SPAAC click chemistry.Possible, but phototoxicity and altered lipid behavior are significant concerns.

Table 2: Comparison of Copper-Catalyzed (CuAAC) vs. Strain-Promoted (SPAAC) Click Chemistry for Alkyne-Lipid Detection

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (uses a strained cyclooctyne)
Reaction Speed Generally faster than SPAAC.Slower than CuAAC.
Biocompatibility Copper is cytotoxic at micromolar concentrations, which can induce cellular stress and perturb lipid metabolism.Highly biocompatible, making it the preferred method for live-cell imaging.
Signal-to-Noise Ratio Can achieve a high signal-to-noise ratio with optimized protocols.May have a lower signal-to-noise ratio in some applications due to non-specific reactions of the strained alkyne.
Typical Applications Fixed cells, in vitro assays.Live-cell imaging, in vivo studies.

Experimental Protocols for Evaluating Cellular Perturbation

To empirically assess the impact of this compound and other lipid probes on cellular health and metabolism, a series of validation experiments are recommended.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol assesses the overall health of cells after incubation with the lipid probe.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound, fluorescently-labeled PC, and vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • 96-well clear-bottom black plates

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • The following day, treat the cells with a range of concentrations of this compound, the comparative lipid probe (e.g., NBD-PC), and a vehicle control. Incubate for the desired labeling time (e.g., 24 hours).

  • For Cell Viability: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.

  • For Cytotoxicity: a. Carefully transfer a portion of the culture supernatant from each well to a new 96-well plate. b. Add the LDH substrate mix from the cytotoxicity kit to each well. c. Incubate at room temperature for 30 minutes, protected from light. d. Add the stop solution. e. Measure absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability and cytotoxicity as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lipidome Analysis by Mass Spectrometry

This protocol is designed to detect global changes in the cellular lipid profile after metabolic labeling.

Materials:

  • Cells treated with lipid probes or vehicle control as in Protocol 1.

  • Phosphate-buffered saline (PBS)

  • Methanol, chloroform, and water (LC-MS grade)

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • After incubation with the lipid probes, wash the cells twice with ice-cold PBS.

  • Scrape the cells into a glass tube and add a solution of chloroform:methanol (2:1, v/v) to extract the lipids.

  • Add internal lipid standards to each sample for normalization.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.

  • Analyze the lipid profiles using a suitable LC-MS method for lipidomics.

  • Compare the lipid profiles of cells treated with the different probes and the vehicle control to identify any significant alterations in lipid species abundance.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental procedures and the cellular pathways under investigation.

Experimental_Workflow_for_Perturbation_Analysis cluster_cell_culture Cell Culture and Treatment cluster_assays Perturbation Assessment cluster_analysis Data Analysis and Comparison start Seed Cells in 96-well Plate treatment Treat with Lipid Probes (this compound, NBD-PC, Vehicle) start->treatment incubation Incubate for 24 hours treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability cytotoxicity Cytotoxicity Assay (e.g., LDH release) incubation->cytotoxicity lipidomics Lipidome Analysis (LC-MS) incubation->lipidomics data_analysis Quantify and Compare: - Cell Viability (%) - Cytotoxicity (%) - Lipid Profile Changes viability->data_analysis cytotoxicity->data_analysis lipidomics->data_analysis end Evaluate Probe Perturbation data_analysis->end

Fig. 1: Experimental workflow for assessing cellular perturbation by lipid probes.

Phosphatidylcholine_Metabolism cluster_uptake Cellular Uptake cluster_incorporation Metabolic Incorporation cluster_detection Detection via Click Chemistry cluster_potential_perturbation Potential Perturbation Points probe This compound (in culture medium) membrane Incorporation into Cellular Membranes probe->membrane remodeling Acyl Chain Remodeling (e.g., Land's Cycle) membrane->remodeling new_synthesis Incorporation into De Novo Synthesized Lipids membrane->new_synthesis membrane_properties Changes in Membrane Fluidity/Curvature membrane->membrane_properties click_reaction Click Reaction (CuAAC or SPAAC) remodeling->click_reaction enzyme_activity Altered Enzyme Kinetics remodeling->enzyme_activity new_synthesis->click_reaction detection Fluorescence Microscopy or Mass Spectrometry click_reaction->detection signaling Activation of Stress Pathways click_reaction->signaling Cu(I) toxicity reporter Azide-Fluorophore reporter->click_reaction

Fig. 2: Metabolic fate of this compound and potential perturbation points.

Conclusion

This compound is a valuable tool for studying lipid biology, offering a minimally invasive tag for metabolic labeling. However, researchers must be aware of the potential for cellular perturbation, particularly when using copper-catalyzed click chemistry. For live-cell imaging, the use of SPAAC is strongly recommended to avoid copper-induced cytotoxicity. When compared to bulky fluorescent lipid analogs, the small alkyne tag of this compound is likely to cause less steric hindrance and have a smaller impact on the natural behavior of the lipid.

Ultimately, the choice of lipid probe should be guided by the specific experimental question and validated through careful control experiments. The protocols provided in this guide offer a framework for assessing the potential cellular perturbations of this compound and other lipid probes, enabling researchers to make informed decisions and generate reliable data. It is always recommended to perform pilot experiments to determine the optimal probe concentration and incubation time that provides a good signal-to-noise ratio without compromising cell health. By critically evaluating the tools we use, we can ensure the integrity and accuracy of our scientific findings.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 16:0(Alkyne)-18:1 PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 16:0(Alkyne)-18:1 PC. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Chemical Information:

  • Product Name: this compound

  • Physical Form: Powder

  • Storage Temperature: -20°C

  • Classification: Combustible Solid

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure and contamination. The following table summarizes the recommended PPE for handling this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile or latex glovesLab coatNot generally required
Weighing and Aliquoting Chemical splash gogglesNitrile or latex glovesLab coatN95 or higher-rated respirator (if not in a chemical hood)
Dissolving in Solvent Chemical splash gogglesNitrile or latex gloves (consider double-gloving)Lab coatWork in a certified chemical fume hood
Experimental Use Chemical splash gogglesNitrile or latex glovesLab coatWork in a well-ventilated area or chemical fume hood
Spill Cleanup Chemical splash gogglesHeavy-duty nitrile or rubber glovesLab coat or disposable gownN95 or higher-rated respirator
Waste Disposal Safety glasses with side shieldsNitrile or latex glovesLab coatNot generally required

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance.

1. Receiving and Inspection:

  • Upon receipt, verify that the container is intact and the label matches the order.

  • Inspect for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.

  • The compound is shipped on dry ice; handle with appropriate cryogenic gloves.

2. Storage:

  • Store the container upright in a designated -20°C freezer.

  • Ensure the storage location is clearly labeled and access is restricted to authorized personnel.

  • As a combustible solid, store away from ignition sources.

3. Handling and Use:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. If possible, perform all manipulations within a certified chemical fume hood to minimize inhalation risk.

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.

  • Weighing: When weighing the powder, do so in a fume hood or a balance enclosure to avoid generating and inhaling dust. Use anti-static weighing dishes if available.

  • Dissolving: When dissolving in an organic solvent, add the solvent slowly to the powder. Use glass or Teflon-lined containers and tools, as some plastics may be incompatible with the solvents used.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE (see table), cover the spill with an absorbent material suitable for the solvent used (if applicable).

  • For a dry powder spill, gently sweep the material into a designated waste container, avoiding dust generation. A HEPA-filtered vacuum can also be used.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • Report all spills to the laboratory supervisor and EHS office.

5. Disposal Plan:

  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, weigh boats, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.

  • Unused Compound: Unused or expired this compound should be disposed of as chemical waste.

  • Disposal Procedure: Follow your institution's guidelines for chemical waste disposal. Do not dispose of this compound down the drain or in regular trash. The waste container should be clearly labeled with the chemical name and associated hazards.

Safe Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_safety Safety Precautions receiving Receive Shipment on Dry Ice inspect Inspect Container receiving->inspect store Store at -20°C inspect->store equilibrate Equilibrate to Room Temp store->equilibrate Prepare for Use weigh Weigh Powder in Hood equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Contaminated Materials experiment->collect_waste Generate Waste spill Spill Response experiment->spill If Spill Occurs dispose_chem Dispose as Chemical Waste collect_waste->dispose_chem ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in Chemical Fume Hood spill->dispose_chem

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.